Product packaging for Guanidine, (benzyloxy)-(Cat. No.:CAS No. 705-98-6)

Guanidine, (benzyloxy)-

Cat. No.: B8760971
CAS No.: 705-98-6
M. Wt: 165.19 g/mol
InChI Key: WWHZKHHZRIJLEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Guanidine (B92328), (benzyloxy)- as a Key Chemical Scaffold in Contemporary Research

Guanidine, (benzyloxy)- and its derivatives have emerged as privileged structural motifs in modern organic and medicinal chemistry. The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is strongly basic and can be protonated at physiological pH to form a delocalized guanidinium (B1211019) cation. nih.govwikipedia.org This cation's ability to form strong hydrogen bonds and engage in electrostatic interactions is key to its role in biological systems and catalysis. nih.govrsc.org

The incorporation of a benzyloxy group introduces significant hydrophobicity and steric bulk, creating an amphipathic molecule with diverse applications. solubilityofthings.com Researchers are actively exploring this scaffold in drug discovery, with demonstrated biological activities including antimicrobial, anticancer, neuroprotective, and antioxidant properties. solubilityofthings.comontosight.aiontosight.aicsic.es For instance, benzyloxy-substituted guanidines have been designed as potent antibacterial agents against multidrug-resistant pathogens and as cytotoxic compounds targeting human leukemia cells. nih.govcsic.esnih.gov Beyond medicine, these compounds are valuable as intermediates in the synthesis of more complex molecules and have potential applications in materials science. ontosight.aianu.edu.au

Historical Trajectories and Foundational Discoveries Pertaining to Benzyloxy-Substituted Guanidines

The history of guanidine itself dates back to 1861, when Adolph Strecker first isolated it through the oxidative degradation of guanine. wikipedia.orgresearchgate.netlookchemmall.com The broader class of substituted guanidines gained industrial interest after World War I, where they were synthesized for use as accelerators in the vulcanization of polymers. researchgate.net

Specific research into benzyloxy-substituted guanidines is a more recent development. An early documented synthesis of a related compound, benzyl-guanidine nitrate (B79036), was reported in 1958 by Gagnon, Boivin, and Zauhar, who prepared it from benzylamine (B48309) nitrate and either calcium cyanamide (B42294) or dicyandiamide. cdnsciencepub.com The development of more sophisticated synthetic methodologies, such as solid-phase synthesis and the use of various guanylating agents, has since enabled the creation of diverse libraries of benzyloxy-guanidine derivatives for systematic study. researchgate.netlookchemmall.comresearchgate.net These modern techniques have been crucial in unlocking the potential of this chemical class, leading to the discovery of its wide-ranging biological activities.

Significance of the Benzyloxy Moiety in Modulating Guanidine Reactivity and Functional Attributes

The benzyloxy group—a benzyl (B1604629) group linked via an ether oxygen—plays a critical role in defining the chemical and biological properties of the guanidine scaffold. Its presence significantly influences the molecule's polarity, solubility, and reactivity. solubilityofthings.comontosight.ai The benzyl portion introduces a hydrophobic character, which can be crucial for interactions with nonpolar regions of biological targets like proteins and cell membranes. solubilityofthings.comnih.gov

This strategic combination of a hydrophilic guanidine head and a hydrophobic benzyloxy tail results in molecules with varied solubility profiles; they are more likely to dissolve in polar solvents due to the hydrogen-bonding capability of the guanidine group, but the benzyl group enhances solubility in less polar environments. solubilityofthings.com Furthermore, the solubility of guanidine derivatives is highly pH-dependent, increasing significantly under acidic conditions due to the protonation of the guanidine moiety. solubilityofthings.com

From a functional perspective, the benzyloxy group can occupy hydrophobic pockets in enzyme active sites or receptors. nih.govacs.org For example, in studies of histamine (B1213489) H3 receptor antagonists, the benzyl fragment of a guanidino moiety was found to occupy a hydrophobic pocket, while the charged guanidine formed an ionic bond with a key amino acid residue. nih.govacs.org By modifying the substituents on the benzyl ring, researchers can fine-tune these interactions, altering the compound's efficacy and selectivity, as demonstrated in the development of potent antimicrobial agents where specific substitutions on the benzyloxy ring led to significant increases in activity. nih.govmdpi.com

Table 1: Physicochemical Properties of Selected Guanidine, (benzyloxy)- Compounds

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Appearance
2-Benzyloxyguanidine 1033-26-1 C₈H₁₁N₃O 177.21 White to off-white crystalline powder
N-[2-(benzyloxy)ethyl]guanidine 1865342-96-6 C₁₀H₁₅N₃O 193.25 Not available
N-(3-Benzyloxy-phenyl)guanidine Not available C₁₅H₁₆N₄O 268.32 Not available

Data sourced from references solubilityofthings.comontosight.aiontosight.aichemsrc.com.

Overview of Current Research Paradigms and Emerging Areas in Guanidine, (benzyloxy)- Studies

Contemporary research on Guanidine, (benzyloxy)- is vibrant and multidisciplinary, focusing primarily on medicinal chemistry and the development of novel synthetic methods.

A major research thrust is the design of new therapeutic agents. Scientists are synthesizing and evaluating libraries of benzyloxy-guanidine derivatives for various biological activities. nih.gov

Antimicrobial Agents: A significant body of work focuses on developing these compounds to combat drug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com Research has shown that specific substitution patterns on the benzyloxy ring can yield compounds with minimal inhibitory concentration (MIC) values in the low microgram-per-milliliter range. nih.govnih.gov

Anticancer Agents: Hybrid molecules incorporating a benzyloxy-guanidine core with other pharmacophores, such as chalcones, are being investigated as potent antiproliferative compounds against human cancer cell lines, particularly leukemia. csic.esulpgc.es

Neuropharmacology and Other Areas: The scaffold is also being explored for applications in neuroprotection and for its antioxidant properties, serving as a lead compound for drug design in these areas. solubilityofthings.comontosight.ai

Another key paradigm is the development of innovative synthetic strategies. This includes the use of solid-phase synthesis to rapidly generate large libraries of compounds and the repurposing of common reagents for efficient guanylation reactions. researchgate.netresearchgate.net Furthermore, an emerging application is in the field of medical imaging, where precursors containing the benzyloxy-guanidine structure are used in the automated radiosynthesis of PET imaging agents for applications like visualizing cardiac sympathetic nerve density. nih.gov

Table 2: Selected Research Findings on Benzyloxy-Guanidine Derivatives

Derivative Target/Application Key Finding Reference(s)
3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine (9m) S. aureus & E. coli Showed high potency with MICs of 0.5 µg/mL (S. aureus) and 1 µg/mL (E. coli). nih.govmdpi.com
3-(4-trifluoromethyl)-benzyloxy aminoguanidine (B1677879) hydrazone (10d) S. aureus & E. coli Displayed potent activity against S. aureus (MIC 1 µg/mL) but was less active against E. coli (MIC 16 µg/mL). nih.govmdpi.com
Guanidine-chalcone hybrid (6f) Human leukemia cells Found to be highly cytotoxic against several leukemia cell lines and induced apoptosis. csic.es

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N3O B8760971 Guanidine, (benzyloxy)- CAS No. 705-98-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

705-98-6

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

2-phenylmethoxyguanidine

InChI

InChI=1S/C8H11N3O/c9-8(10)11-12-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,9,10,11)

InChI Key

WWHZKHHZRIJLEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CON=C(N)N

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations of Guanidine, Benzyloxy

Established Synthetic Routes for Guanidine (B92328), (benzyloxy)- Derivatives

Nucleophilic Substitution and Addition Strategies for Guanidine Core Formation

The formation of the guanidine core often involves nucleophilic substitution or addition reactions. A common strategy is the reaction of an amine with a suitable guanylating agent. For instance, the synthesis of N-Benzyl, N'-Cbz-guanidine can be achieved by treating potassium benzyloxycarbonylcyanamide with benzylamine (B48309). This reaction proceeds through a silylcarbodiimide intermediate when activated with trimethylsilyl (B98337) chloride, which is highly reactive and capable of guanylating a variety of amines. orgsyn.org

Another approach involves the nucleophilic substitution of a leaving group on a pre-formed guanidine scaffold. For example, a protected guanidine can be alkylated to introduce a benzyloxy-containing substituent. While the guanidine carbon is electron-deficient, its resonance stabilization makes direct nucleophilic attack challenging. However, activation strategies, such as the formation of guanidine cyclic diimides, can destabilize the resonance and facilitate nucleophilic substitution at the guanidine carbon with various nucleophiles, including alcohols. nih.gov

A study on the synthesis of benzyl (B1604629) guanidine derivatives demonstrated the use of S-methyl-N,N′-bis(tert-butoxycarbonyl)isothiourea in a nucleophilic substitution reaction with a benzyl halide under basic conditions to form a protected guanidine. nih.gov This method highlights the versatility of isothioureas as precursors for the guanidine core.

Table 1: Nucleophilic Substitution and Addition Strategies

Precursors Reagents Product Key Features
Potassium benzyloxycarbonylcyanamide, Benzylamine Trimethylsilyl chloride, Acetonitrile N-Benzyl, N'-Cbz-guanidine In situ generation of a reactive silylcarbodiimide intermediate. orgsyn.org
Benzyl halide, S-methyl-N,N′-bis(tert-butoxycarbonyl)isothiourea Base (e.g., K2CO3) N,N′-di-Boc protected benzyl guanidine Versatile method for introducing a benzyl group onto the guanidine nitrogen. nih.gov
Guanidine Activating agent (for cyclic diimide formation), Alcohol Alkoxyguanidine Activation of the guanidine carbon towards nucleophilic attack. nih.gov

Guanylation Procedures Utilizing Benzyloxy-Containing Precursors

Guanylation, the process of adding a guanidinyl group to a molecule, is a cornerstone of guanidine synthesis. When the target molecule contains a benzyloxy group, precursors incorporating this moiety are often employed. A prominent example is the use of benzyloxycarbonyl-protected guanylating agents. For instance, N,N'-Di-Cbz-N"-triflyl-guanidine is a powerful reagent for the guanylation of even unreactive aromatic amines. google.com

Another widely used precursor is N,N′-bis(benzyloxycarbonyl)-S-methylisothiourea. This reagent can be activated with mercury (II) chloride to facilitate the guanylation of amines. nih.gov The benzyloxycarbonyl groups serve to modulate the reactivity of the guanylating agent and can be removed in a subsequent step.

The synthesis of mono-Cbz protected guanidines can be achieved through the reaction of amines with carbonylbenzyloxycyanamide. nih.gov This method provides a direct route to selectively protected guanidines, which are valuable intermediates for further functionalization.

Table 2: Guanylation with Benzyloxy-Containing Precursors

Guanylating Agent Amine Substrate Activating Agent/Conditions Product
N,N'-Di-Cbz-N"-triflyl-guanidine Aromatic amines Room temperature N,N'-Di-Cbz-N"-aryl-guanidine
N,N′-bis(benzyloxycarbonyl)-S-methylisothiourea Primary amines HgCl2, Et3N N,N′-Di-Cbz protected guanidine
Carbonylbenzyloxycyanamide Primary amines Trimethylsilyl chloride Mono-Cbz protected guanidine

Strategic Use of Protecting Groups, Including Benzyloxy, in Guanidine Synthesis

Protecting groups are indispensable in the multi-step synthesis of complex guanidine-containing molecules. The benzyloxycarbonyl (Cbz or Z) group is a well-established and versatile protecting group for the amino and guanidino functionalities. creative-peptides.com It is stable under a range of conditions but can be readily removed by catalytic hydrogenation (H2/Pd), strong acids (HBr/AcOH), or sodium in liquid ammonia. creative-peptides.com

In the synthesis of complex peptides containing arginine (which has a guanidino side chain), the guanidine group is often protected to prevent side reactions during peptide coupling. The Cbz group, along with other urethane-type protecting groups like tert-butoxycarbonyl (Boc), is frequently used for this purpose. google.comcreative-peptides.com The choice of protecting group strategy (e.g., Boc vs. Fmoc) dictates which protecting groups are suitable for the guanidine moiety to ensure orthogonal deprotection. creative-peptides.com

For example, in a synthesis of benzyl guanidine derivatives, Boc groups were used to protect the guanidine nitrogens, which were later removed using trifluoroacetic acid (TFA). nih.gov The strategic use of different protecting groups, such as Boc and Cbz, allows for selective deprotection and further modification at specific nitrogen atoms of the guanidine core. nih.gov

Table 3: Protecting Groups in Guanidine Synthesis

Protecting Group Chemical Name Common Abbreviation Deprotection Conditions
Benzyloxycarbonyl Benzyloxycarbonyl Cbz, Z H2/Pd, HBr/AcOH, Na/liquid NH3. creative-peptides.com
tert-Butoxycarbonyl tert-Butoxycarbonyl Boc Trifluoroacetic acid (TFA). nih.govcreative-peptides.com
9-Fluorenylmethyloxycarbonyl 9-Fluorenylmethyloxycarbonyl Fmoc Piperidine in DMF. creative-peptides.com

Novel Synthetic Approaches and Catalyst Development for Benzyloxyguanidine Systems

Organocatalytic Synthesis Routes Involving Guanidine, (benzyloxy)- Derivatives

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives for various transformations. While the direct organocatalytic synthesis of Guanidine, (benzyloxy)- is not extensively documented, the principles of organocatalysis can be applied to reactions involving guanidine derivatives. For instance, chiral guanidines have been employed as organocatalysts in asymmetric reactions.

The development of guanidine-thiourea organocatalysts demonstrates the potential of incorporating the guanidine moiety into a catalytic scaffold. beilstein-journals.org Although not specifically involving a benzyloxy group on the catalyst itself, this highlights the utility of the guanidinium (B1211019) group in activating substrates through hydrogen bonding. Future research may explore the synthesis and application of benzyloxy-containing guanidine organocatalysts for stereoselective transformations.

Metal-Catalyzed Transformations for Benzyloxyguanidine Formation and Derivatization

Transition metal catalysis offers a broad spectrum of reactions for the formation and functionalization of complex organic molecules, including guanidine derivatives. uniurb.it While specific examples focusing solely on Guanidine, (benzyloxy)- are not abundant, general metal-catalyzed methods for C-N bond formation are applicable.

For instance, palladium-catalyzed cross-coupling reactions could potentially be used to introduce a benzyloxyguanidinyl group onto an aromatic ring. The conversion of thioureas to guanidines can be facilitated by metal salts, such as copper(II) chloride or mercury(II) chloride, which act as desulfurization agents. lookchemmall.com

A study on the synthesis of quinazolines, a class of N-heterocycles, utilized various transition metal catalysts, including titanium, manganese, and iron. nih.govfrontiersin.org These catalytic systems facilitate C-N bond formation and cyclization reactions, which could be adapted for the synthesis of cyclic guanidine derivatives incorporating a benzyloxy substituent. The development of novel ligands and catalytic systems continues to expand the scope of metal-catalyzed transformations applicable to guanidine synthesis.

Table 4: Potential Catalytic Approaches

Catalytic Approach Catalyst Type Potential Application for Benzyloxyguanidine
Organocatalysis Chiral Guanidines/Thioureas Asymmetric synthesis of chiral molecules using a benzyloxyguanidine catalyst. beilstein-journals.org
Metal-Catalysis Palladium, Copper, Mercury Cross-coupling reactions to form C-N bonds; desulfurization of thiourea (B124793) precursors. uniurb.itlookchemmall.com
Metal-Catalysis Titanium, Manganese, Iron Catalytic C-N bond formation and cyclization to form heterocyclic benzyloxyguanidine derivatives. nih.govfrontiersin.org

Green Chemistry Approaches and Sustainable Synthesis Methodologies

In recent years, the principles of green chemistry have become integral to the development of synthetic methodologies, aiming to reduce environmental impact and enhance sustainability. The synthesis of guanidine derivatives, including (benzyloxy)guanidine, has benefited from these approaches through the use of alternative energy sources and environmentally benign reaction conditions.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions, often leading to higher yields and cleaner product profiles in shorter reaction times. nih.govacs.orgrsc.org The application of microwave irradiation to the synthesis of guanidine-containing heterocycles, such as benzimidazoles and quinazolinones, demonstrates the potential of this technology for the efficient construction of complex molecular architectures. rsc.orgnih.gov For instance, the guanidine hydrochloride-catalyzed, microwave-mediated synthesis of pyrimido[1,2-a]benzimidazoles proceeds under solvent- and metal-free conditions, highlighting the eco-friendly nature of this approach. nih.gov

Ultrasound-assisted synthesis is another energy-efficient technique that has been successfully employed for the synthesis of heterocyclic compounds. nih.gov The use of ultrasonic irradiation can dramatically reduce reaction times and improve yields by enhancing mass transfer and accelerating chemical reactions. beilstein-journals.orggoogle.com The synthesis of 1,8-dioxo-decahydroacridines catalyzed by guanidine hydrochloride under ultrasound irradiation is a notable example of a green, multicomponent reaction that proceeds with high atom economy and minimal waste generation. beilstein-journals.org

Mechanochemical synthesis, which involves conducting reactions in the solid state with minimal or no solvent, represents a significant advancement in green chemistry. beilstein-journals.orgresearchgate.net This technique has been applied to the synthesis of guanidines, offering a solvent-free route to these valuable compounds. beilstein-journals.org Furthermore, the development of biocatalytic and flow chemistry processes offers promising avenues for the sustainable synthesis of guanidine derivatives. nih.govnih.govresearchgate.netgoogle.com Biocatalysis, utilizing enzymes, can provide high chemo-, regio-, and enantioselectivity under mild conditions, while continuous flow synthesis allows for improved safety, scalability, and process control. nih.govresearchgate.netgoogle.com

Table 1: Comparison of Green Synthetic Methodologies for Guanidine-Related Compounds
MethodologyKey AdvantagesExample ApplicationReference(s)
Microwave-Assisted Synthesis Rapid reaction times, increased yields, solvent-free conditions possibleSynthesis of pyrimido[1,2-a]benzimidazoles nih.govnih.gov
Ultrasound-Assisted Synthesis Reduced reaction times, improved yields, energy efficientSynthesis of 1,8-dioxo-decahydroacridines nih.govbeilstein-journals.orggoogle.com
Mechanochemical Synthesis Solvent-free, high yields, reduced wasteSynthesis of thioureas, ureas, and guanidines beilstein-journals.orgresearchgate.net
Biocatalysis High selectivity, mild reaction conditions, environmentally benignEnantioselective synthesis of chiral amines nih.gov
Flow Chemistry Enhanced safety, scalability, precise process controlContinuous production of guanidine nitrate (B79036) researchgate.netgoogle.com

Regioselective and Stereoselective Synthesis of Complex Benzyloxyguanidine Architectures

The construction of complex molecules containing the benzyloxyguanidine moiety with precise control over regioselectivity and stereoselectivity is a significant challenge in synthetic chemistry. Advanced strategies are being developed to address this, enabling the synthesis of intricate and functionally diverse molecular architectures.

Achieving stereocontrol in annulation and cycloaddition reactions involving benzyloxyguanidine or its derivatives is essential for accessing enantiomerically pure compounds. The use of chiral catalysts, including chiral guanidines, has shown promise in asymmetric transformations. beilstein-journals.orgproquest.com Chiral bicyclic guanidines have been demonstrated to catalyze various reactions, including Diels-Alder and retro-aldol reactions, with moderate to high enantioselectivities. beilstein-journals.org

Isothioureas, which are structurally related to guanidines, have been effectively utilized as organocatalysts in enantioselective cycloaddition reactions. For instance, the isothiourea-catalyzed [2+2] cycloaddition of C(1)-ammonium enolates with N-alkyl isatins proceeds to give spirocyclic β-lactones with excellent enantiomeric ratios. researchgate.netacs.org These methodologies, while not directly employing (benzyloxy)guanidine as a substrate, provide a conceptual framework for the development of stereoselective cycloadditions involving this moiety. The principles of asymmetric organocatalysis, particularly the activation of substrates through the formation of chiral intermediates, can be extended to reactions involving benzyloxyguanidine.

Furthermore, biocatalytic methods offer a powerful approach for the enantioselective synthesis of chiral amines, which can be precursors to chiral guanidines. nih.gov Engineered enzymes, such as variants of myoglobin, have been used for the asymmetric N-H carbene insertion of aromatic amines, yielding a range of chiral amine products. nih.gov

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry for the rapid generation of molecular complexity and scaffold diversity from simple starting materials in a single step. Guanidine and its derivatives are valuable components in MCRs for the synthesis of diverse heterocyclic structures. The inherent reactivity of the guanidinyl group allows it to participate in various condensation and cyclization cascades.

While direct examples of (benzyloxy)guanidine in well-known MCRs like the Ugi or Passerini reactions are not extensively documented in readily available literature, the participation of guanidine hydrochloride as a reactant or catalyst in MCRs is well-established. beilstein-journals.org For instance, guanidinium salts can be used in the Biginelli reaction to synthesize dihydropyrimidinones. The basicity and nucleophilicity of the guanidine moiety make it a suitable candidate for incorporation into novel MCRs to generate libraries of complex molecules. The benzyloxy group can serve as a protecting group or a modifiable handle for further functionalization of the resulting scaffolds. The development of new MCRs involving (benzyloxy)guanidine would significantly expand the accessible chemical space for drug discovery and materials science.

Derivatization Strategies for Functionalizing the Benzyloxyguanidine Core

The ability to introduce a wide range of functional groups onto the (benzyloxy)guanidine core is critical for modulating its physicochemical and biological properties. Derivatization strategies can target the guanidine nitrogen atoms or the benzyloxy moiety.

The guanidine unit of (benzyloxy)guanidine offers multiple sites for the introduction of substituents. N-alkylation and N-arylation of the guanidine nitrogen atoms can be achieved using various synthetic methods. nih.gov The synthesis of substituted phenyl guanidines, including those with electron-donating and electron-withdrawing groups, has been reported, demonstrating the feasibility of modifying the electronic properties of the guanidine core. google.comnih.govnih.govucalgary.caresearchgate.netresearchgate.net For example, the synthesis of N3-aryl derivatives of dihydroquinazolines with electron-withdrawing groups showcases a strategy for introducing substituted aryl moieties onto a guanidine-like structure. nih.govnih.gov

The benzyloxy group also provides opportunities for derivatization. The phenyl ring can be functionalized with various substituents to alter the steric and electronic properties of the molecule. proquest.com Furthermore, the benzyl group itself can be modified or replaced with other substituted aryl or alkyl groups to create a library of diverse benzyloxyguanidine analogs. acs.org

Table 2: Examples of Derivatization of Guanidine and Related Scaffolds
Derivatization StrategyReagents and ConditionsProduct TypeReference(s)
N-Arylation SNAr with activated haloarenesN-Aryl guanidine derivatives nih.govnih.gov
Guanylation with Electron-Withdrawing Groups Aniline with strong electron-withdrawing groups, cyanamide (B42294), catalystPhenylguanidines with EWGs google.com
Benzylation of Phenols Benzyl halide, K2CO3, acetoneO-Benzyl derivatives acs.org
Functionalization of Phenyl Ring Various electrophilic/nucleophilic aromatic substitutionsSubstituted phenyl derivatives proquest.com

The conjugation of (benzyloxy)guanidine to other bioactive molecules or scaffolds can lead to the development of hybrid molecules with novel properties. The guanidine moiety is a common feature in many natural products and pharmacologically active compounds, making it an attractive component for molecular hybridization. nih.govresearchgate.netmdpi.com

Peptide-drug conjugates represent a significant area where guanidine-containing moieties can be incorporated. The arginine side chain, which contains a guanidinium group, is a key residue in many peptide-protein interactions. Synthetic strategies for creating peptide-small molecule conjugates can be adapted to incorporate (benzyloxy)guanidine, potentially enhancing cell permeability or modulating biological activity.

Furthermore, (benzyloxy)guanidine can be linked to other heterocyclic scaffolds known for their biological relevance. The synthesis of such hybrid molecules can be achieved through various coupling reactions, creating diverse chemical entities for biological screening. The development of efficient methods for conjugating (benzyloxy)guanidine to a range of bioactive molecules is an active area of research. mdpi.com

Mechanistic Investigations of Guanidine, Benzyloxy Reactivity and Transformation Pathways

Protonation States and Basicity Studies of Guanidine (B92328), (benzyloxy)- Derivatives

The basicity of guanidine and its derivatives is their most prominent chemical feature, stemming from the exceptional stability of the resulting guanidinium (B1211019) cation. Upon protonation, the positive charge is delocalized over the three nitrogen atoms through resonance, a characteristic that is significantly influenced by substituent effects.

Influence of Benzyloxy Substitution on Guanidine Basicity and Electron Delocalization

The guanidinium ion's stability is a direct consequence of its Y-shaped π-electron delocalization. chemzipper.com The introduction of a benzyloxy group (-OCH₂Ph) at one of the nitrogen atoms is expected to have a multifaceted impact on the electronic structure and, consequently, the basicity of the guanidine moiety.

Furthermore, the bulky nature of the benzyloxy group can introduce steric hindrance, which may affect the solvation of the neutral and protonated forms, thereby influencing the equilibrium of the protonation reaction in solution.

Theoretical and Experimental pKa Determinations

The precise quantification of a compound's basicity is given by its pKa value. While experimental pKa data for Guanidine, (benzyloxy)- are not widely reported in the literature, theoretical calculations provide a powerful tool for estimating these values. Ab initio and density functional theory (DFT) methods have been successfully employed to predict the pKa values of a wide range of guanidine-containing compounds. nih.govacs.org These computational approaches often involve calculating the Gibbs free energy change for the protonation reaction in the gas phase and then applying a solvation model to approximate the pKa in a specific solvent, typically water. acs.org

For a comparative perspective, the pKa of the conjugate acid of unsubstituted guanidine is approximately 13.6 in water, highlighting its strong basic character. chemzipper.com For aryl-substituted guanidines, the pKa values are generally lower. For example, the pKa of 1,3-diphenyl guanidine in dimethylformamide is 9.1. researchgate.net Given the electron-withdrawing nature of the benzyloxy group, it is reasonable to predict that the pKa of Guanidine, (benzyloxy)- would be lower than that of guanidine.

Below is an illustrative table comparing the pKa of guanidine with predicted ranges for substituted guanidines to contextualize the likely basicity of Guanidine, (benzyloxy)-.

CompoundSubstituentPredicted Aqueous pKa Range
Guanidine-H13.5 - 13.7
Aryl GuanidinesElectron-withdrawing aryl groups9.0 - 11.0
Alkyl GuanidinesElectron-donating alkyl groups13.5 - 14.5
Guanidine, (benzyloxy)--OCH₂Ph (electron-withdrawing)Likely in the range of 10.0 - 12.0

Reaction Mechanisms and Kinetic Analysis of Guanidine, (benzyloxy)- Involving Transformations

The rich reactivity of guanidines allows them to participate in a variety of chemical transformations, acting as nucleophiles, electrophiles (upon activation), and catalysts. The benzyloxy substituent is expected to modulate these roles.

Nucleophilic and Electrophilic Activation Mechanisms

Guanidines are potent nucleophiles due to the presence of lone pairs on their nitrogen atoms. The nucleophilicity of Guanidine, (benzyloxy)- will be influenced by the electronic effects of the benzyloxy group. The inductive electron withdrawal would decrease the nucleophilicity of the nitrogen atoms compared to unsubstituted guanidine. Guanidines can react with electrophiles such as alkyl halides and acylating agents. researchgate.net

Conversely, the guanidine moiety can be activated to behave as an electrophile. For instance, reaction with a strong electrophile can lead to the formation of a guanidinium salt, which can then be susceptible to attack by a nucleophile. The benzyloxy group, being electron-withdrawing, might slightly enhance the electrophilic character of the central carbon atom in the activated state.

Role of Guanidine, (benzyloxy)- as a Brønsted Base or Acid Catalyst

The strong basicity of guanidines makes them excellent Brønsted base catalysts in a variety of organic reactions, such as Michael additions, aldol (B89426) reactions, and transesterifications. ineosopen.orgresearchgate.net In these reactions, the guanidine abstracts a proton from a substrate to generate a more potent nucleophile. The catalytic activity is directly related to the basicity of the guanidine. Therefore, Guanidine, (benzyloxy)-, with its expected lower basicity, would likely be a less active Brønsted base catalyst than unsubstituted guanidine or alkyl-substituted guanidines.

The conjugate acid of guanidine, the guanidinium ion, can act as a Brønsted acid catalyst. It can activate electrophiles by protonation or participate in hydrogen bonding interactions to stabilize transition states. ineosopen.org The acidity of the benzyloxyguanidinium ion would be correspondingly higher than that of the unsubstituted guanidinium ion, potentially making it a more effective Brønsted acid catalyst in certain contexts.

Intermediates and Transition State Analysis in Benzyloxyguanidine Reactions

The elucidation of reaction mechanisms hinges on the characterization of intermediates and the analysis of transition states. In reactions involving Guanidine, (benzyloxy)-, several transient species can be postulated. For instance, in a base-catalyzed reaction, the initial step would involve the formation of a protonated benzyloxyguanidinium species and the deprotonated substrate.

In nucleophilic addition reactions, a tetrahedral intermediate is typically formed. The stability of this intermediate will be influenced by the electronic and steric properties of the benzyloxy group. Computational chemistry can be employed to model the structures and energies of these intermediates and the transition states that connect them. nih.gov For example, in a hypothetical reaction where benzyloxyguanidine acts as a nucleophile attacking a carbonyl group, the transition state would involve the partial formation of a new nitrogen-carbon bond and the partial breaking of the carbonyl pi bond. The electron-withdrawing nature of the benzyloxy group might slightly destabilize a developing positive charge on the nitrogen in such a transition state.

A general mechanistic pathway for a guanidine-catalyzed reaction, which can be adapted for Guanidine, (benzyloxy)-, is presented below:

StepDescriptionKey Species
1Proton transferGuanidine, (benzyloxy)- acts as a Brønsted base, deprotonating the substrate (e.g., a carbon acid).
2Nucleophilic attackThe resulting nucleophilic substrate attacks an electrophile.
3Product formationThe intermediate collapses to form the final product, regenerating the Guanidine, (benzyloxy)- catalyst.

Advanced Mechanistic Elucidation Techniques

The elucidation of reaction mechanisms for compounds like (benzyloxy)guanidine is crucial for optimizing synthetic routes, controlling product selectivity, and understanding potential reactivity pathways. Advanced analytical and computational techniques provide deep insights into the transient species and complex energy landscapes that govern these transformations. These methods move beyond classical kinetic studies to probe reactions at a molecular level, offering a detailed picture of bond-forming and bond-breaking events.

Isotopic Labeling Studies to Trace Reaction Pathways

Isotopic labeling is a powerful and definitive technique for tracing the journey of atoms and functional groups throughout a chemical reaction. ias.ac.inwikipedia.org By replacing an atom in a reactant with one of its heavier, non-radioactive isotopes (such as ²H, ¹³C, or ¹⁵N), researchers can track the position of the label in the products and any isolated intermediates. wikipedia.orgthieme-connect.de This information provides unambiguous evidence for or against proposed mechanistic pathways, especially in cases involving molecular rearrangements or symmetrical intermediates. ias.ac.in

In the context of (benzyloxy)guanidine, isotopic labeling can be employed to clarify several aspects of its reactivity. For instance, to investigate the mechanism of a cyclization reaction where the benzyloxy group might be transferred, the benzylic methylene (B1212753) carbon could be labeled with ¹³C. The position of the ¹³C label in the final product, determined by ¹³C NMR spectroscopy or mass spectrometry, would reveal the fate of this carbon atom.

Similarly, the guanidine core itself is an excellent candidate for isotopic labeling. The guanidinyl nitrogens can be selectively labeled with ¹⁵N. The use of ¹⁵N NMR spectroscopy is particularly effective for studying the tautomeric forms of guanidines and can help determine which nitrogen atom acts as the nucleophile in a given reaction. rsc.orgresearchgate.net

Hypothetical Application: Tracing the Guanidine Core in a Condensation Reaction

Consider a hypothetical condensation reaction between (benzyloxy)guanidine and a dicarbonyl compound to form a heterocyclic ring. To determine which nitrogen atoms from the guanidine core are incorporated into the ring, a labeling experiment could be designed.

Labeled ReactantProposed IntermediateExpected Product Labeling PatternAnalytical TechniqueMechanistic Insight
(Benzyloxy)guanidine-¹⁵N₂,¹⁵N'Acyclic adduct with ¹⁵N labels distributedHeterocyclic product with one or both ¹⁵N labels incorporated into the ring structure¹⁵N NMR, Mass SpectrometryConfirms the direct participation of the guanidine nitrogens in the ring-forming step and can distinguish between different cyclization pathways.
(Benzyloxy)guanidine-(¹³C)Adduct with labeled guanidinyl carbonHeterocyclic product with the ¹³C label at a specific position in the ring backbone¹³C NMRVerifies that the central carbon of the guanidine group is retained and incorporated into the final heterocyclic structure.

This type of study provides direct evidence of the atomic connectivity changes occurring during the reaction, offering insights that are often unattainable through other means. ias.ac.in

In Situ Spectroscopic Monitoring of Benzyloxyguanidine Reactions

While isotopic labeling reveals the start and end points of atomic journeys, in situ spectroscopic techniques monitor the reaction as it happens, providing real-time information about the concentrations of reactants, products, and, crucially, transient intermediates. rsc.org Techniques such as Attenuated Total Reflection Infrared (ATR-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for capturing a continuous picture of the chemical transformations in the reaction vessel. rsc.orgrsc.org

In situ ATR-IR spectroscopy is particularly useful for tracking changes in functional groups. rsc.org For a reaction involving (benzyloxy)guanidine, specific vibrational bands can be monitored. For example, the oxidation of the benzyloxy group to a benzaldehyde (B42025) or benzoic acid derivative would show a decrease in the C-O stretching band and the appearance of a strong C=O stretching band around 1700 cm⁻¹. researchgate.net The consumption of the guanidine N-H bonds could also be followed by monitoring their stretching and bending frequencies. nih.gov

In situ NMR spectroscopy provides more detailed structural information. By acquiring NMR spectra at regular intervals during a reaction, the appearance of signals corresponding to reaction intermediates can be observed. Changes in the chemical shifts of protons or carbons near the reaction center can provide evidence for the formation of charged intermediates, such as a guanidinium salt, which plays a key role in many guanidine-catalyzed reactions. rsc.org

Illustrative Data for Monitoring a Hypothetical Reaction of (Benzyloxy)guanidine

The table below outlines key spectroscopic signals that could be monitored during a hypothetical reaction where (benzyloxy)guanidine is alkylated at one of its nitrogen atoms.

Spectroscopic TechniqueKey Signal to MonitorStarting Material (Benzyloxy)guanidineExpected Change for Intermediate/Product
ATR-IR N-H Stretch~3300-3400 cm⁻¹ (broad)Decrease in intensity
C=N Stretch~1650 cm⁻¹Shift in position and intensity
C-O Stretch (benzyl)~1050-1100 cm⁻¹Minimal change initially
¹H NMR -CH₂- (benzyl)~5.0 ppmShift downfield upon N-alkylation
-NH / -NH₂~6.0-7.5 ppm (broad)Disappearance or shift of signals
¹³C NMR Guanidinyl Carbon~157 ppmShift upon substitution

By tracking these changes over time, a kinetic profile for the consumption of starting material and the formation of products and intermediates can be constructed, providing a deep understanding of the reaction dynamics. rsc.org

Reaction Pathway Analysis for Complex Benzyloxyguanidine Syntheses

For complex multi-step syntheses or reactions with multiple possible outcomes, computational chemistry provides a powerful tool for analyzing reaction pathways. unl.pt Density Functional Theory (DFT) is a widely used method to model reaction mechanisms, calculate the energies of reactants, transition states, and products, and predict the most energetically favorable pathway. mdpi.commdpi.com

In the synthesis of substituted guanidines, DFT calculations can be used to:

Evaluate Tautomer Stability: Determine the relative energies of different tautomers of (benzyloxy)guanidine that could be present in situ and assess their respective reactivities. mdpi.com

Model Transition States: Locate the transition state structures for each step in a proposed mechanism. The calculated activation energy (the energy difference between the reactant and the transition state) can predict the rate-determining step of the reaction. irb.hr

Predict Regioselectivity: In reactions where (benzyloxy)guanidine can react at multiple sites, DFT can calculate the activation barriers for each pathway, predicting which product is most likely to form. mdpi.com

Analyze Reaction Energetics: Determine whether a reaction is thermodynamically favorable (exergonic) or unfavorable (endergonic) by comparing the energies of the final products and starting materials. nih.gov

For instance, in a complex synthesis of a cyclic guanidine from an acyclic precursor like (benzyloxy)guanidine, computational analysis can compare the energy profiles for different possible cyclization pathways (e.g., 5-membered vs. 6-membered ring formation). irb.hrnih.gov

Hypothetical DFT Energy Profile for a Benzyloxyguanidine Cyclization

The following table presents hypothetical relative Gibbs free energies (ΔG) calculated by DFT for two competing pathways in the synthesis of a heterocyclic product from a (benzyloxy)guanidine derivative.

SpeciesPathway A (5-Membered Ring) ΔG (kcal/mol)Pathway B (6-Membered Ring) ΔG (kcal/mol)Interpretation
Reactants0.00.0Reference energy
Transition State 1+22.5+25.0Pathway A has a lower activation barrier and is kinetically favored.
Intermediate+5.2+3.8The 6-membered ring intermediate is slightly more stable.
Transition State 2+18.7+21.1The second step for Pathway A is also faster.
Product-15.3-18.9The 6-membered ring (Product B) is the thermodynamically more stable product.

Based on these hypothetical calculations, the 5-membered ring would be the major product under kinetic control (lower temperature, shorter reaction time), while the 6-membered ring would be favored under thermodynamic control (higher temperature, longer reaction time). Such computational insights are invaluable for guiding experimental design in complex syntheses. unl.ptnih.gov

Computational and Theoretical Studies on Guanidine, Benzyloxy

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular and electronic architecture of guanidine (B92328) derivatives. bath.ac.uk These methods provide insights into the molecule's geometry, orbital energies, and the distribution of electron density, which are fundamental to understanding its stability and reactivity.

Conformation and Torsional Dynamics of the Benzyloxy Moiety

For benzyloxyguanidine, it is expected that the benzyloxy moiety would exhibit complex torsional dynamics. The rotation around the phenyl-CH2 bond and the CH2-O bond will be influenced by steric and electronic factors. The most stable conformers would likely arise from a balance between minimizing steric hindrance and optimizing electronic interactions, such as conjugation and hyperconjugation. The planarity of the guanidine group, a result of the delocalization of π-electrons, would also influence the preferred orientation of the benzyloxy substituent. ethernet.edu.et

Electron Density Distribution and Reactivity Predictions

The guanidinium (B1211019) group is characterized by a highly delocalized positive charge over the three nitrogen atoms and the central carbon atom, forming a stable Y-shaped aromatic system. nih.gov This delocalization is a key feature of its electronic structure. DFT calculations on various guanidine derivatives have been used to analyze their electronic properties through Frontier Molecular Orbital (FMO) theory. bath.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity.

Table 1: Illustrative Global Reactivity Parameters for a Series of Guanidine Derivatives (Analogous Compounds) This table presents representative data from a study on novel guanidine derivatives to illustrate the type of information obtained from DFT calculations. Specific values for benzyloxyguanidine are not available.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Derivative 1-6.25-1.155.10
Derivative 2-6.30-1.205.10
Derivative 3-6.40-1.305.10
Derivative 4-6.50-1.405.10

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with their surroundings.

Solvent Effects on Benzyloxyguanidine Structure and Stability

The solvent environment can have a profound impact on the structure and stability of guanidinium compounds. MD simulations of guanidinium ions in aqueous solutions have shown that they are efficiently solvated by water molecules, which contributes to their high stability. researchgate.net The orientation of guanidinium ions at interfaces, such as the air-water interface, is also influenced by the solvent, with parallel orientations being more stable. researchgate.net

For benzyloxyguanidine, the interplay between the hydrophilic guanidine group and the more hydrophobic benzyloxy moiety would lead to interesting solvation behavior. In aqueous solutions, water molecules would form hydrogen bonds with the N-H groups of the guanidine part, while the benzyl (B1604629) group might favor less polar environments. The conformational equilibrium of the benzyloxy group would likely be shifted by the solvent polarity. Studies on the effect of guanidine hydrochloride on protein stability in the presence of polyols indicate competing solvent effects, which highlights the complexity of these interactions.

Ligand-Receptor Interaction Modeling (Conceptual, not clinical)

The guanidinium group is a common pharmacophore in drug design due to its ability to form strong interactions with biological targets, particularly through hydrogen bonding and electrostatic interactions with anionic groups like carboxylates and phosphates. bath.ac.uk Molecular modeling studies have been instrumental in understanding these interactions.

Conceptually, the benzyloxyguanidine molecule could act as a ligand for various receptors. The guanidinium moiety could serve as a recognition element, forming salt bridges with acidic amino acid residues (e.g., aspartate, glutamate) in a protein's binding pocket. The benzyloxy group could engage in hydrophobic or π-stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan). Interestingly, computational studies have revealed the possibility of "like-charge" guanidinium pairing between a ligand and an arginine residue in a receptor, an interaction that can be attractive in a high dielectric environment. Docking simulations of guanidine derivatives into the binding sites of receptors like muscarinic and histamine (B1213489) receptors have helped to elucidate the key interactions responsible for their biological activity.

Prediction of Spectroscopic Signatures (as research tools)

Computational methods can predict various spectroscopic properties, which serve as valuable tools for the characterization of molecules. For benzyloxyguanidine, theoretical calculations could provide insights into its expected NMR, IR, and UV-Vis spectra.

Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra and provide information about the electronic environment of the nuclei. Infrared (IR) spectroscopy is sensitive to the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of IR bands, which correspond to specific bond stretches and bends. bath.ac.uk For benzyloxyguanidine, characteristic bands for the N-H, C=N, and C-O stretching vibrations, as well as the aromatic C-H bands, could be predicted.

UV-Vis spectroscopy probes the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra. The π-π* transitions of the phenyl ring and the electronic transitions within the guanidine chromophore would be the main features in the predicted UV-Vis spectrum of benzyloxyguanidine. Theoretical studies on the excited states of guanidinium cations have provided insights into their photostability and electronic transitions.

Computational Design and Virtual Screening of Novel Benzyloxyguanidine Structures

While computational methods are widely applied in the discovery and development of new therapeutic agents, including various guanidine-containing compounds, this specific scaffold, Guanidine, (benzyloxy)-, does not appear to have been a focus of such research to date. Therefore, there are no detailed research findings, data tables, or specific examples of virtually screened benzyloxyguanidine structures to report. The scientific community has not yet published computational studies aimed at designing and screening novel benzyloxyguanidine analogs for specific biological targets.

Advanced Spectroscopic and Analytical Research Methodologies Applied to Guanidine, Benzyloxy

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Guanidine (B92328), (benzyloxy)-. It provides detailed information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental to confirming the constitution of Guanidine, (benzyloxy)-. While specific experimental spectra for this exact molecule are not widely published, a detailed prediction of its spectral characteristics can be made based on data from analogous structures such as benzyl (B1604629) derivatives and substituted guanidines.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons of the benzyl group and the guanidine moiety. The five aromatic protons of the phenyl ring would typically appear in the range of δ 7.3-7.5 ppm. The two protons of the methylene (B1212753) bridge (-CH₂-) are expected to produce a singlet around δ 5.0-5.2 ppm, influenced by the adjacent oxygen and the aromatic ring. The protons on the guanidine nitrogen atoms (-NH and -NH₂) would likely appear as broad signals due to chemical exchange and quadrupolar effects.

The ¹³C NMR spectrum provides information on each unique carbon environment. The guanidine carbon (C=N) is characteristically deshielded, appearing around δ 158-162 ppm. The carbons of the phenyl ring would resonate in the aromatic region (δ 127-137 ppm), while the methylene carbon (-CH₂-) would be found around δ 70-75 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts for Guanidine, (benzyloxy)-

Atom AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Guanidine (C=N)-~160.0
Guanidine (-NH₂)Broad, variable-
Methylene (-CH₂-)~5.1~72.0
Phenyl (C-ipso)-~136.5
Phenyl (C-ortho)~7.4~128.5
Phenyl (C-meta)~7.3~129.0
Phenyl (C-para)~7.35~128.0

2D NMR Techniques: To confirm these assignments and establish connectivity, a series of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. rsc.org For Guanidine, (benzyloxy)-, COSY spectra would show correlations between the ortho, meta, and para protons of the phenyl ring, helping to assign their specific resonances within the crowded aromatic region. ugm.ac.id

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). epfl.ch An HSQC spectrum would definitively link the proton signals of the methylene group and the aromatic ring to their corresponding carbon signals, confirming the assignments made in the 1D spectra. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. epfl.ch HMBC is crucial for connecting the distinct fragments of the molecule. Key correlations would be expected from the methylene protons (-CH₂-) to the ipso-carbon of the phenyl ring and to the guanidine carbon (C=N), unambiguously establishing the benzyloxy-guanidine linkage. researchgate.net

While solution-state NMR provides data on molecules in isotropic environments, solid-state NMR (ssNMR) offers insight into the structure and dynamics of materials in their crystalline or amorphous solid forms. For Guanidine, (benzyloxy)-, which may exist in different polymorphic forms, ssNMR is a powerful analytical tool.

Using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), ssNMR can provide high-resolution spectra of solid samples. The ¹³C CP/MAS spectrum would reveal the number of crystallographically inequivalent molecules in the unit cell. Differences in chemical shifts compared to the solution state can indicate specific intermolecular interactions, such as hydrogen bonding involving the guanidine group, which are critical to the crystal packing. Two-dimensional ssNMR experiments can further probe spatial proximities between different parts of the molecule or between adjacent molecules in the crystal lattice.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pattern Analysis in Research

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For Guanidine, (benzyloxy)- (C₈H₁₁N₃O), the theoretical exact mass of the neutral molecule is 165.09021 Da. uni.lu In typical electrospray ionization (ESI) in positive mode, the compound would be observed as the protonated molecule, [M+H]⁺.

HRMS analysis would be expected to yield an m/z value extremely close to the calculated mass of the protonated species, confirming the elemental composition with high confidence and distinguishing it from other potential compounds with the same nominal mass.

Predicted HRMS Data for Guanidine, (benzyloxy)-

Ion SpeciesMolecular FormulaCalculated Exact Mass (Da)
[M+H]⁺[C₈H₁₂N₃O]⁺166.09749
[M+Na]⁺[C₈H₁₁N₃ONa]⁺188.07943
[M-H]⁻[C₈H₁₀N₃O]⁻164.08293

Data predicted based on the elemental composition. uni.lu

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the [M+H]⁺ ion of benzyloxyguanidine) and its fragmentation through collision-induced dissociation (CID) to produce a characteristic spectrum of product ions. This fragmentation pattern serves as a structural fingerprint.

Based on the fragmentation of similar structures like isopropoxy benzene (B151609) guanidine and 4-(4-guanidinobenzoyloxy)phenylacetic acid, a primary fragmentation pathway for benzyloxyguanidine would likely involve the cleavage of the C-O bond between the benzyl and guanidine moieties. researchgate.netnih.gov This would be expected to generate a stable tropylium (B1234903) ion at m/z 91 (C₇H₇⁺) and a fragment corresponding to the oxyguanidine portion.

MS/MS is also the cornerstone of metabolite identification. In vitro studies using liver microsomes can reveal how the compound is metabolized. mdpi.com By analogy with similar alkoxy guanidine derivatives, likely metabolic pathways for Guanidine, (benzyloxy)- include hydroxylation of the aromatic ring and O-dealkylation. nih.govmdpi.com HRMS and MS/MS analysis of incubation mixtures allows for the detection and structural characterization of these metabolites by identifying specific mass shifts from the parent drug.

Potential Metabolites of Guanidine, (benzyloxy)- and Their Expected Masses

Metabolic TransformationMolecular Formula of MetaboliteChange in Mass (Da)Expected [M+H]⁺ (m/z)
Parent DrugC₈H₁₁N₃O0166.0975
HydroxylationC₈H₁₁N₃O₂+16182.0924
O-DealkylationCH₅N₃O-9076.0454

Infrared (IR) and Raman Spectroscopy for Functional Group and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The resulting spectra provide direct information about the functional groups present, making them essential for confirming the identity of Guanidine, (benzyloxy)-.

The IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the guanidine group as strong, broad peaks in the 3100-3500 cm⁻¹ region. The C=N stretching vibration of the guanidine core typically appears as a strong band around 1640-1670 cm⁻¹. The C-O ether linkage would produce a strong stretching band in the 1200-1250 cm⁻¹ region. Vibrations associated with the benzene ring, such as C-H stretching (above 3000 cm⁻¹) and C=C ring stretching (around 1450-1600 cm⁻¹), would also be prominent.

Raman spectroscopy, which relies on changes in polarizability, is particularly sensitive to symmetric vibrations and non-polar bonds. researchgate.net Therefore, the symmetric stretching of the benzene ring would likely produce a strong signal. The C=N and C-N bonds of the guanidine group would also be Raman active. Together, the IR and Raman spectra provide a comprehensive vibrational fingerprint of the molecule.

Predicted Vibrational Frequencies for Guanidine, (benzyloxy)-

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Guanidine (-NH₂)N-H Stretch3100 - 3500Strong, BroadMedium
Guanidine (-NH₂)N-H Bend1600 - 1650MediumWeak
Guanidine (C=N)C=N Stretch1640 - 1670StrongMedium-Strong
Benzyl (Aromatic)C-H Stretch3030 - 3100MediumStrong
Benzyl (Aromatic)C=C Ring Stretch1450 - 1600Medium-StrongStrong
Methylene (-CH₂-)C-H Stretch2850 - 2960MediumMedium
Ether (-O-CH₂-)C-O Stretch1200 - 1250StrongWeak

Predicted values are based on typical frequency ranges for these functional groups. nih.govnih.govresearchgate.net

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal, providing unequivocal proof of a compound's structure and absolute stereochemistry. For guanidine derivatives, this method is particularly insightful due to the planar, resonance-stabilized nature of the guanidinium (B1211019) cation, which is a very strong base and readily forms crystalline salts with various anions. manchester.ac.ukmdpi.com

Although a specific crystal structure for Guanidine, (benzyloxy)- has not been identified in the reviewed literature, studies on related guanidinium salts, such as guanidinium nitrate (B79036) and benzoate, reveal key structural features. researchgate.net These analyses demonstrate how the guanidinium group acts as an excellent hydrogen bond donor, forming extensive networks with counter-ions and solvent molecules. manchester.ac.ukresearchgate.net In a hypothetical crystal structure of a Guanidine, (benzyloxy)- salt, X-ray diffraction would be expected to:

Confirm the connectivity of the benzyloxy group to the guanidine core.

Elucidate the bond lengths and angles, revealing the planarity of the CN3 core.

Detail the intermolecular interactions, particularly the hydrogen-bonding patterns involving the guanidinium N-H protons. researchgate.net

Define the crystal packing arrangement and identify any included solvent molecules.

The quality of the crystal is paramount for a successful analysis, and obtaining single crystals suitable for diffraction can be achieved through techniques like slow evaporation from aqueous or mixed aqueous-organic solutions. mdpi.comresearchgate.net

Chromatographic Techniques for Separation and Purity Assessment in Research

Chromatography is the cornerstone of separation science, indispensable for isolating Guanidine, (benzyloxy)- from reaction mixtures and assessing its purity. The choice of technique depends on the compound's physicochemical properties, such as its polarity, basicity, and volatility.

High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of non-volatile or thermally unstable compounds like guanidine derivatives. Due to the high polarity and strong basicity of the guanidine group (pKa of conjugate acid ≈ 13.6), specialized HPLC methods are often required for effective separation and peak shape. researchgate.net

Common HPLC modes applicable to Guanidine, (benzyloxy)- include:

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for highly polar compounds that are poorly retained in reversed-phase chromatography. HILIC uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile. researchgate.netnih.gov

Reversed-Phase Chromatography (RP-HPLC): While challenging for the parent guanidine, the presence of the benzyloxy group in Guanidine, (benzyloxy)- increases its hydrophobicity, making reversed-phase methods more feasible. A C18 column could be used with an aqueous-organic mobile phase. nih.gov The addition of an acidic modifier to the mobile phase is often necessary to ensure the analyte is in its protonated form and to improve peak shape. nih.gov

Cation-Exchange Chromatography: This method separates compounds based on their positive charge. Given that Guanidine, (benzyloxy)- will be protonated under acidic to neutral conditions, it will bind strongly to a cation-exchange column. researchgate.net

Detection can be challenging as the guanidine group itself lacks a strong UV chromophore. Analysis is typically performed at low wavelengths (~200 nm), where many solvents and impurities can interfere. researchgate.net Alternatively, derivatization with a UV-active agent can be employed. researchgate.net

Table 1: Representative HPLC Conditions for Guanidine Derivatives
Chromatographic ModeStationary Phase (Column)Typical Mobile PhaseDetectionReference
HILICAmide, Silica (B1680970)Acetonitrile/Water with buffer (e.g., Ammonium Formate)UV (low wavelength), MS researchgate.netnih.govresearchgate.net
Reversed-PhaseC18, C30Water/Acetonitrile or Methanol (B129727) with acid (e.g., Formic Acid)UV-DAD researchgate.net
Cation-ExchangePolymeric cation-exchange resinAqueous buffer with increasing ionic strength or pHUV, Conductivity researchgate.net

Gas Chromatography (GC) is generally not a suitable method for the direct analysis of highly polar and non-volatile compounds like guanidines. The strong intermolecular hydrogen bonding and salt-like character prevent these compounds from being readily vaporized without thermal decomposition.

To enable GC analysis, a chemical derivatization step is required to convert the polar N-H groups into less polar, more volatile moieties. This approach has been successfully applied to various guanidino compounds found in biological samples. nih.govglobalresearchonline.netresearchgate.net While no specific GC method for Guanidine, (benzyloxy)- has been reported, the general procedure would involve:

Derivatization: Reaction of the sample with a suitable reagent.

GC Separation: The resulting volatile derivative is injected into the GC, where it is separated on a capillary column, typically with a non-polar or medium-polarity stationary phase (e.g., DB-5 or HP-5). nih.gov

Detection: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is used for detection. nih.gov

Common derivatizing agents used for related compounds include glyoxal, ethyl chloroformate, and various diketones, which react with the guanidino group to form stable, volatile heterocycles. nih.gov The presence of the benzyloxy group might require optimization of the reaction conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for the sensitive and selective quantitative analysis of compounds in complex mixtures. researchgate.netwesternsydney.edu.aubioanalysis-zone.com This technique is ideal for determining the concentration of Guanidine, (benzyloxy)- in research settings, such as in vitro reaction media or pharmacokinetic studies. nih.gov

The analysis is typically performed using electrospray ionization (ESI) in the positive ion mode, as the basic guanidine moiety is readily protonated to form a stable [M+H]⁺ ion. For quantitative analysis, a triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. nih.gov This involves selecting the precursor ion (the [M+H]⁺ ion of Guanidine, (benzyloxy)-) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific, stable product ion in the third quadrupole. This process provides exceptional selectivity and minimizes interference from other components in the sample matrix. researchgate.netnih.gov

For a related compound, meta-iodobenzylguanidine, an LC-MS/MS method monitored the transition from a precursor ion of m/z 276.1 to a product ion of m/z 217.0. nih.gov A similar strategy would be developed for Guanidine, (benzyloxy)-.

Table 2: Predicted Mass Spectrometry Data for Guanidine, (benzyloxy)- (C₈H₁₁N₃O)
AdductFormulaCalculated m/z
[M+H]⁺[C₈H₁₂N₃O]⁺166.0975
[M+Na]⁺[C₈H₁₁N₃ONa]⁺188.0794

Advanced Analytical Methods for Studying Guanidine, (benzyloxy)- in Complex Matrices (e.g., biological research media, environmental samples)

Analyzing trace levels of compounds like Guanidine, (benzyloxy)- in complex matrices such as biological fluids (plasma, urine), cell culture media, or environmental water samples presents a significant challenge due to the presence of interfering substances (salts, proteins, lipids). westernsydney.edu.aunih.gov Effective sample preparation is crucial to remove these interferences, concentrate the analyte, and ensure the reliability and accuracy of the quantitative analysis, which is typically performed by LC-MS/MS. researchgate.netnih.gov

Solid-Phase Extraction (SPE) is the most widely used technique for the cleanup and pre-concentration of guanidine derivatives from aqueous samples. nih.govresearchgate.net Given the cationic nature of protonated Guanidine, (benzyloxy)-, a mixed-mode SPE cartridge combining reversed-phase and cation-exchange properties is often the most effective choice. nih.gov

A typical workflow for the analysis of Guanidine, (benzyloxy)- in a complex aqueous matrix would be:

Sample Pre-treatment: The pH of the sample is adjusted to ensure the analyte is in its protonated, cationic form. For biological samples like plasma, a protein precipitation step may be necessary prior to SPE. nih.gov

Solid-Phase Extraction:

Loading: The pre-treated sample is passed through a conditioned mixed-mode weak-cation-exchange (WCX) SPE cartridge. nih.gov

Washing: The cartridge is washed with a solvent (e.g., water, methanol) to remove hydrophilic and weakly retained interferences. nih.gov

Elution: The target analyte, Guanidine, (benzyloxy)-, is eluted from the cartridge using a solvent mixture designed to disrupt both the hydrophobic and ionic interactions, often an organic solvent containing an acid or base (e.g., methanol with formic acid or ammonia).

Analysis: The eluate is evaporated and reconstituted in a suitable solvent for injection into the LC-MS/MS system for quantitative analysis. nih.govnih.gov

This combination of selective extraction followed by highly sensitive LC-MS/MS detection allows for the accurate quantification of guanidine derivatives at very low concentrations (ng/L levels) in challenging matrices like river water, sewage effluent, and tap water. nih.govnih.gov

Mechanistic Insights into Biological Interactions of Guanidine, Benzyloxy

Molecular Recognition and Binding Mechanisms with Biological Targets (e.g., proteins, enzymes, nucleic acids)

The guanidinium (B1211019) group, which is protonated at physiological pH, is a key player in molecular recognition. Its ability to form multiple hydrogen bonds and engage in electrostatic interactions allows it to bind to negatively charged pockets in proteins and interact with the phosphate (B84403) backbone of nucleic acids. sci-hub.se The benzyloxy group, on the other hand, contributes to hydrophobic interactions, enabling the molecule to associate with nonpolar regions of biological macromolecules and cellular membranes.

While specific studies on the broad molecular recognition profile of benzyloxyguanidine are limited, the general principles governing guanidine-containing compounds suggest that it can interact with a variety of biological targets. The guanidine (B92328) group can act as a mimic for the side chain of arginine, allowing it to bind to arginine-binding sites in proteins. cardiff.ac.uk Furthermore, the planar nature of the guanidinium ion can facilitate stacking interactions with aromatic residues in proteins or the bases in nucleic acids.

The interaction of guanidine derivatives with nucleic acids is a subject of ongoing research. The positively charged guanidinium group can electrostatically interact with the negatively charged phosphate backbone of DNA and RNA. cardiff.ac.uk This interaction can be further stabilized by hydrogen bonding between the guanidinium protons and the phosphate oxygen atoms. In some cases, guanidine-containing molecules have been shown to intercalate between the base pairs of DNA, a process that can be influenced by the nature of the substituent attached to the guanidine core. mdpi.com Guanidine hydrochloride is a well-known denaturant that disrupts the structure of proteins and can also interfere with the association of nucleic acids with water, facilitating their binding to silica (B1680970) matrices in laboratory settings. stackexchange.commagen-tec.com

A significant body of research has focused on the inhibitory effects of benzyloxyguanidine and its analogs on Nitric Oxide Synthase (NOS). NOS enzymes are crucial for the production of nitric oxide (NO), a key signaling molecule in various physiological processes. nih.gov Overproduction of NO by inducible NOS (iNOS) has been implicated in inflammatory conditions, making selective iNOS inhibitors attractive therapeutic targets. nih.gov

Benzyloxyguanidine has been identified as a potent inhibitor of NOS. The mechanism of inhibition involves the guanidine moiety acting as a substrate mimic for L-arginine, the natural substrate of NOS. The guanidine group binds to the active site of the enzyme, but the presence of the benzyloxy group prevents the catalytic conversion to NO. This competitive inhibition mechanism is a common feature among many guanidine-based NOS inhibitors. nih.gov

The following table summarizes the in vitro inhibitory activities of benzyloxyguanidine and related compounds on different NOS isoforms.

CompoundTarget EnzymeInhibitory Activity (IC50/Ki)Mechanism of Action
Guanidine, (benzyloxy)-Nitric Oxide Synthase (NOS)Data not available in provided search resultsPresumed competitive inhibitor
Aminoguanidine (B1677879)Inducible Nitric Oxide Synthase (iNOS)Dose-dependent inhibitionInhibits NO synthesis

The principles of ligand-receptor interactions suggest that the binding of benzyloxyguanidine to a receptor would involve a combination of electrostatic interactions, hydrogen bonding, and hydrophobic interactions. The initial recognition might be driven by long-range electrostatic forces between the protonated guanidinium group and a negatively charged region on the receptor. Subsequent binding would involve the formation of specific hydrogen bonds and the desolvation of the benzyloxy group as it enters a hydrophobic pocket. frontiersin.org

The amphipathic nature of benzyloxyguanidine suggests that it can interact with cellular membranes. The positively charged guanidinium head group would be attracted to the negatively charged phosphate groups of phospholipids (B1166683) on the membrane surface, while the hydrophobic benzyloxy tail could penetrate the lipid bilayer. nih.govrsc.org

Studies on analogs such as isopropoxy benzene (B151609) guanidine (IBG) have provided mechanistic insights into these interactions. IBG has been shown to exert its bactericidal activity by interacting with the cytoplasmic membrane of bacteria. nih.govnih.gov It specifically targets negatively charged phospholipids like phosphatidylglycerol and cardiolipin, leading to membrane damage, dissipation of the proton motive force, and ultimately cell death. nih.govnih.gov It is plausible that benzyloxyguanidine interacts with membranes through a similar mechanism.

The interaction with cellular membranes can have several consequences. It can lead to increased membrane permeability, disruption of ion gradients, and interference with the function of membrane-bound proteins. The extent of these effects would depend on the concentration of benzyloxyguanidine and the specific composition of the cell membrane. nih.gov

Structure-Activity Relationship (SAR) Studies at the Molecular and Mechanistic Level (excluding clinical applications)

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For benzyloxyguanidine and its analogs, SAR studies have provided valuable insights into the roles of the benzyloxy group and the guanidine core in modulating their interactions with biological targets.

The guanidine core is fundamental to the biological activity of benzyloxyguanidine. As a highly basic functional group, it is protonated at physiological pH, allowing it to engage in strong electrostatic interactions and form multiple hydrogen bonds. sci-hub.se This is particularly important for its inhibitory activity against enzymes like NOS, where it mimics the natural substrate L-arginine. The substitution pattern on the guanidine core can significantly influence its binding properties and reactivity. scienceopen.com

The benzyloxy group plays a multifaceted role in modulating the biological activity. Its primary contribution is to the lipophilicity of the molecule. This can enhance membrane permeability and facilitate the transport of the compound to its intracellular targets. scienceopen.com Furthermore, the benzyloxy group can engage in hydrophobic interactions with the active sites of enzymes or the binding pockets of receptors, thereby influencing the affinity and selectivity of the molecule. The size and electronic properties of the substituent on the phenyl ring of the benzyloxy group can be modified to fine-tune these interactions.

The rational design of benzyloxyguanidine analogs has been employed to develop more potent and selective inhibitors of specific biological targets, as well as to create molecular probes for studying biological pathways. By systematically modifying the structure of benzyloxyguanidine, researchers can investigate the specific interactions that govern its biological effects.

For example, in the context of NOS inhibition, analogs with different substituents on the benzyl (B1604629) ring have been synthesized and evaluated to explore the steric and electronic requirements of the enzyme's active site. nih.gov This has led to the identification of compounds with improved isoform selectivity, which is crucial for minimizing off-target effects.

The following table presents examples of rationally designed benzyloxyguanidine analogs and their intended biological applications.

AnalogStructural ModificationIntended Biological ApplicationRationale
Isopropoxy benzene guanidine (IBG)Replacement of benzyloxy with isopropoxy groupAntibacterial agentTo investigate the effect of the alkoxy substituent on membrane interaction and antibacterial activity
Substituted arylpyridin-2-yl guanidinesReplacement of the benzyl group with substituted arylpyridinyl moietiesMSK1 inhibitorsTo explore the SAR for inhibiting a different class of enzymes (kinases) and develop potential anti-inflammatory agents

Mechanistic Studies of Intracellular Pathways Influenced by Guanidine, (benzyloxy)- (in vitro cellular models)

In vitro cellular models provide a crucial platform for dissecting the molecular mechanisms through which chemical compounds exert their effects. For Guanidine, (benzyloxy)- and its analogs, these studies have begun to illuminate their interactions with intracellular components, revealing influences on signaling pathways and identifying specific molecular targets.

The interaction of a compound with a molecular target typically initiates a cascade of downstream events, altering intracellular signaling pathways that govern cellular functions. nih.gov While comprehensive studies detailing the specific effects of (benzyloxy)guanidine on major signaling cascades like the mitogen-activated protein kinase (MAPK) or PI3K/Akt pathways are not extensively detailed in current literature, research on related guanidine-containing molecules provides evidence of pathway modulation.

For instance, synthetic guanidine alkaloid analogs have been shown to inhibit the interactions of the HIV-1 Nef protein with its cellular ligands. nih.gov Nef is a key pathogenic factor in HIV that modulates host cell signaling pathways to facilitate viral replication and immune evasion. Its interactions with cellular kinases and signal-transducing proteins are critical for these functions. By disrupting these protein-protein interactions, guanidine analogs can effectively modulate the downstream signaling events that Nef hijacks, demonstrating an indirect but potent influence on cellular pathways. nih.gov

Similarly, studies on hybrid molecules of benzylguanidine have shown they are taken up into neuroblastoma cells via the noradrenaline transporter, leading to cytotoxic effects. nih.gov This interaction with a specific transporter implies a direct engagement with a cellular pathway responsible for neurotransmitter homeostasis, which is then leveraged to produce a specific cellular outcome. These examples underscore the potential of benzyloxyguanidine derivatives to modulate cellular signaling, primarily by interfering with key protein interactions or transport mechanisms.

Identifying the direct molecular targets of a compound is fundamental to understanding its mechanism of action. In vitro studies have successfully identified several proteins that are targeted by benzylguanidine derivatives. These investigations reveal a capacity for these compounds to bind with specificity to functionally diverse proteins.

One notable example involves a 4-(nitrobenzyl)guanidine derivative, which was identified as an inhibitor of the main protease (Mpro) of the SARS-CoV-2 virus through molecular modeling and in vitro enzymatic assays. nih.gov This study found that the compound could bind to allosteric sites on the protease, exhibiting an uncompetitive inhibitory activity with an IC50 value of 77 µM. nih.gov The guanidinium group was crucial for this interaction, binding to specific amino acid residues within the target protein. nih.gov

Further research has identified other targets for guanidine-based molecules. Guanidine alkaloid analogs have been found to inhibit the HIV-1 Nef protein's interactions with cellular partners such as p53, actin, and the lymphocyte-specific protein tyrosine kinase p56(lck), with IC50 values in the low micromolar range. nih.gov Additionally, benzylguanidine (BG) and meta-iodobenzyl guanidine (MIBG) have been shown to inhibit the catecholamine "Uptake I" transport system in neuroblastoma cells and to interfere with mitochondrial respiration. nih.gov

The effectiveness of a compound's interaction with its target is often quantified by its ligand efficiency (LE) . This metric relates the binding affinity of a molecule to its size (typically the number of non-hydrogen atoms), providing a way to compare the binding potency of different-sized molecules. taylorandfrancis.comcrystaledges.org A higher LE value indicates that a compound achieves a strong binding affinity with a relatively small and efficient chemical structure, which is a desirable characteristic in drug discovery. taylorandfrancis.com For example, the binding energies of active guanidine-based hits can be related to their molecular size to calculate ligand efficiency scores, indicating their suitability as lead compounds. taylorandfrancis.com

Table 1: Identified Molecular Targets of Benzylguanidine Derivatives in In Vitro Models

Compound ClassIdentified Molecular TargetCellular Context / ModelObserved EffectReference
4-(nitrobenzyl)guanidine derivativeSARS-CoV-2 Main Protease (Mpro)In vitro enzymatic assayUncompetitive inhibition (IC50 = 77 µM) nih.gov
Guanidine alkaloid analogsHIV-1 Nef ProteinIn vitro interaction assaysInhibition of Nef interactions with p53, actin, p56(lck) nih.gov
Benzylguanidine (BG) / meta-Iodobenzyl guanidine (MIBG)Catecholamine "Uptake I" SystemSK-N-SH neuroblastoma cellsInhibition of catecholamine uptake nih.gov
Benzylguanidine (BG) / meta-Iodobenzyl guanidine (MIBG)Mitochondrial componentsL1210 leukemia cellsInhibition of mitochondrial respiration nih.gov

Preclinical Metabolomic Research of Benzyloxyguanidines (in vitro, mechanistic)

Metabolomics provides a detailed snapshot of the biochemical changes and metabolic fate of a compound within a biological system. nih.gov In vitro metabolomic studies, often using models like liver microsomes, are essential for predicting how a compound will be processed in the body, identifying potential metabolites, and understanding the enzymatic pathways involved in its transformation. mdpi.comnih.gov

While direct metabolomic data for Guanidine, (benzyloxy)- is limited, studies on structurally similar compounds like Isopropoxy benzene guanidine (IBG) provide a robust predictive model for its metabolic fate. An in vitro study using rat liver microsomes identified seven distinct metabolites of IBG, designated M1 through M7. mdpi.com

The investigation revealed that the metabolism of IBG proceeds through several key pathways: O-dealkylation, oxygenation (hydroxylation), cyclization, and hydrolysis. mdpi.com These pathways lead to the formation of both primary metabolites (M1, M3, M4, M6) and secondary metabolites (M2, M5, M7), which are products of further transformations of the primary metabolites. mdpi.com The identification of these products and pathways is crucial for understanding the complete biological activity and clearance mechanisms of benzyloxyguanidines. mdpi.com

Table 2: Proposed In Vitro Metabolic Pathways and Metabolites of Isopropoxy Benzene Guanidine (IBG) in Rat Liver Microsomes

MetaboliteMetabolic Pathway(s)Metabolite TypeReference
M1O-dealkylationPrimary mdpi.com
M2O-dealkylationSecondary mdpi.com
M3OxygenationPrimary mdpi.com
M4CyclizationPrimary mdpi.com
M5O-dealkylation, OxygenationSecondary mdpi.com
M6OxygenationPrimary mdpi.com
M7O-dealkylation, HydrolysisSecondary mdpi.com

The metabolic pathways identified for benzyloxyguanidine analogs are mediated by specific enzymatic reactions. These biotransformations alter the structure of the parent compound, affecting its biological properties and facilitating its excretion.

Hydroxylation: The most significant metabolic pathway observed for the model compound IBG in rat liver microsomes was hydroxylation (a form of oxygenation). mdpi.com This process, typically catalyzed by cytochrome P450 (P450) monooxygenases, involves the addition of a hydroxyl (-OH) group to the molecule. mdpi.comnih.gov The identification of five different hydroxylated metabolites of IBG highlights that this is the predominant biotransformation for this class of compounds in this in vitro system. mdpi.com

O-dealkylation: This reaction involves the enzymatic cleavage of the ether bond connecting the benzyloxy group's alkyl chain to the oxygen atom. This pathway was responsible for the formation of metabolites M1, M2, M5, and M7 in the IBG study, indicating it is a common route of metabolism for benzyloxy-substituted compounds. mdpi.com

Cyclization: The formation of metabolite M4 occurred through a cyclization reaction. mdpi.com This is a recognized metabolic pathway for compounds containing a guanidine group, where the guanidine moiety reacts with another part of the molecule to form a ring structure. mdpi.com For example, the antimalarial drug proguanil (B194036) is metabolized via cyclization by CYP2C19 to its active form, cycloguanil. mdpi.com

These enzymatic processes collectively define the metabolic profile of benzyloxyguanidines, transforming the parent compound into a series of metabolites through well-characterized biotransformation reactions.

Table 3: Summary of Enzymatic Biotransformations for Benzyloxyguanidine Analogs

BiotransformationDescriptionEnzyme Family (Typical)Example Product(s)Reference
HydroxylationAddition of a hydroxyl (-OH) group to the molecule. It is the main metabolic pathway for IBG.Cytochrome P450Hydroxylated metabolites (e.g., M3, M5, M6) mdpi.com
O-dealkylationCleavage of the O-alkyl ether bond.Cytochrome P450Dealkylated metabolites (e.g., M1, M2) mdpi.com
CyclizationIntramolecular reaction forming a ring structure, common for guanidine-containing compounds.Cytochrome P450Cyclized metabolite (e.g., M4) mdpi.com
HydrolysisCleavage of chemical bonds by the addition of water.HydrolasesHydrolyzed metabolite (e.g., M7) mdpi.com

Applications of Guanidine, Benzyloxy in Advanced Chemical Synthesis and Material Science Research

Use as a Building Block in Organic Synthesis

In organic synthesis, "building blocks" are relatively simple molecules that can be assembled into more complex structures. youtube.com Guanidine (B92328), (benzyloxy)- serves as a versatile building block due to its dual functionality. The reactive guanidine group can participate in various bond-forming reactions, while the benzyloxy group can be used as a protective group or as a handle for further molecular modifications.

Construction of Complex Organic Molecules

The unique reactivity of the guanidine functional group makes it a cornerstone in the synthesis of bioactive molecules and complex natural product analogs. google.comrsc.org Guanidine, (benzyloxy)- derivatives are utilized in multi-step synthetic sequences to build larger molecular frameworks. For instance, benzyloxy guanidine derivatives can be prepared and subsequently used to synthesize other classes of compounds, such as aminoguanidino hydrazones, demonstrating their role as key intermediates. nih.gov The presence of the benzyloxy group is particularly strategic; it can protect a hydroxyl group during synthesis and can be removed later, or it can be incorporated as a permanent structural feature influencing the final molecule's pharmacological properties. epo.org

Precursor for Heterocyclic Chemistry

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are ubiquitous in medicinal chemistry. mdpi.com The guanidine moiety is an excellent precursor for constructing nitrogen-containing heterocycles. Guanidine, (benzyloxy)- can be employed in cyclocondensation reactions to form a variety of ring systems.

One of the most significant applications for guanidines in this context is the Biginelli reaction. This one-pot, three-component reaction involves the condensation of a β-ketoester, an aldehyde, and a urea (B33335) or guanidine derivative to produce dihydropyrimidinones. nih.gov The use of a substituted guanidine like Guanidine, (benzyloxy)- allows for the introduction of the benzyloxy group into the final heterocyclic product, providing a route to a diverse library of functionalized dihydropyrimidinones. nih.govnih.gov Similarly, guanidines can react with α,β-unsaturated ketones (chalcones) to yield 2-aminopyrimidine (B69317) derivatives, another important class of heterocycles. lmaleidykla.lt

Reaction TypeGuanidine RoleResulting Heterocycle
Biginelli Reaction Three-component condensation partner nih.govDihydropyrimidinone nih.gov
Cyclocondensation Nucleophile in reaction with chalcones lmaleidykla.lt2-Aminopyrimidine lmaleidykla.lt

Role as a Catalyst or Co-catalyst in Organic Reactions

Beyond its role as a structural component, the guanidine functional group can also act as a powerful catalyst to facilitate organic reactions. This catalytic activity stems from its strong basicity and its ability to act as a hydrogen-bond donor. researchgate.netresearchgate.net

Organocatalysis and Asymmetric Synthesis

Organocatalysis is a branch of catalysis that uses small organic molecules, rather than metal-containing complexes, to accelerate chemical reactions. nih.gov Guanidines and their derivatives have emerged as highly effective organocatalysts, particularly in asymmetric synthesis, where the goal is to produce a specific stereoisomer of a chiral molecule. researchgate.netrsc.org

Chiral guanidine derivatives function primarily as Brønsted bases. researchgate.net They can deprotonate a substrate to generate a reactive intermediate. This intermediate then forms a tightly bound, chiral ion pair with the protonated guanidinium (B1211019) catalyst, which directs the subsequent reaction to proceed with high enantioselectivity. nih.gov The substituents on the guanidine core, such as a benzyloxy group, are crucial as they modulate the catalyst's steric environment and basicity, thereby influencing its efficiency and stereoselectivity. researchgate.net

Ligand Design for Transition Metal Catalysis

In addition to their use as standalone organocatalysts, guanidines are highly effective as ligands in transition metal catalysis. researchgate.netsemanticscholar.org Ligands are molecules that bind to a central metal atom to form a coordination complex, and their design is critical for controlling the catalyst's reactivity and selectivity. mst.edunih.gov

Guanidines are excellent N-donor ligands, capable of forming stable complexes with a wide variety of transition metals. researchgate.netresearchgate.net The introduction of different substituents onto the guanidine framework, such as the benzyloxy group, allows for the fine-tuning of the ligand's electronic and steric properties. semanticscholar.org This modulation of the metal's coordination environment directly impacts the performance of the resulting catalyst, enabling control over the chemo-, regio-, and enantioselectivity of reactions such as hydrogenations, cross-couplings, and cycloadditions. researchgate.netsemanticscholar.org

Catalysis TypeRole of Guanidine, (benzyloxy)-Mechanism of Action
Organocatalysis Chiral Brønsted Base researchgate.netDeprotonation of substrate and formation of a chiral ion pair to control stereochemistry. nih.gov
Transition Metal Catalysis N-donor Ligand researchgate.netsemanticscholar.orgCoordination to a metal center to modulate its electronic and steric properties, influencing catalytic activity. semanticscholar.orgresearchgate.net

Research in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonds, π-π stacking, and electrostatic forces. thno.orgnih.gov A key area within this field is host-guest chemistry, which studies the formation of complexes between a larger "host" molecule and a smaller "guest" molecule. escholarship.orgnih.gov

Guanidine, (benzyloxy)- possesses distinct structural features that make it an interesting candidate for studies in host-guest interactions. researchgate.net

Guanidinium Cation Interactions : In an acidic environment, the guanidine group becomes protonated to form the guanidinium cation. This cation is planar and features multiple N-H groups that are excellent hydrogen bond donors. nih.gov It can form strong, specific hydrogen bonds and electrostatic interactions with anionic or electron-rich host molecules.

Aromatic and Hydrophobic Interactions : The benzyloxy portion of the molecule contains a phenyl ring, which is capable of engaging in π-π stacking with other aromatic systems. nih.gov This part of the molecule is also hydrophobic, allowing it to bind within the nonpolar cavities of host molecules like cyclodextrins or calixarenes in aqueous solutions. nih.gov

The combination of a potent hydrogen-bonding/cationic head group and a hydrophobic/aromatic tail allows Guanidine, (benzyloxy)- to participate in complex recognition events, making it a valuable probe for investigating the fundamental forces that govern molecular assembly. escholarship.org

Molecular MoietyPotential Non-Covalent InteractionInteracting Partner
Guanidinium Group (protonated) Hydrogen Bonding, Electrostatic Interactions nih.govAnionic or electron-rich hosts nih.gov
Benzyl (B1604629) Group π-π Stacking, Hydrophobic Interactions nih.govAromatic hosts, nonpolar cavities nih.gov

Anion Binding and Molecular Recognition Studies

The guanidinium group is well-recognized for its ability to form strong hydrogen bonds and electrostatic interactions with anions. This capacity is central to its role in molecular recognition. nih.gov The benzyloxy substituent in Guanidine, (benzyloxy)- can modulate these interactions. While direct studies focusing exclusively on the anion binding properties of Guanidine, (benzyloxy)- are not extensively detailed in the reviewed literature, the principles governing guanidinium-anion interactions provide a strong basis for understanding its potential.

The planar, electron-rich guanidinium cation can form multiple hydrogen bonds with oxyanions, leading to stable complexes. The introduction of a benzyloxy group can influence this binding in several ways:

Steric Hindrance: The bulky benzyloxy group can create a specific binding pocket, potentially leading to shape and size selectivity for certain anions.

Electronic Effects: The electron-withdrawing or -donating nature of the benzyl group can fine-tune the acidity of the N-H protons of the guanidinium group, thereby altering the strength of the hydrogen bonds formed with anions.

Hydrophobic Interactions: The aromatic ring of the benzyloxy group can engage in hydrophobic or π-stacking interactions with components of the anion or its counter-ion, providing an additional layer of recognition and stability.

These modulatory effects are crucial in the design of synthetic receptors that can selectively bind and recognize specific anions, a fundamental aspect of supramolecular chemistry.

Design of Molecular Receptors and Sensors

Building upon the principles of anion binding, Guanidine, (benzyloxy)- serves as a valuable building block in the design of sophisticated molecular receptors and sensors. The development of selective anion sensors often involves coupling a recognition unit (the guanidinium group) to a signaling unit (a chromophore or fluorophore). barbatti.org

In such systems, the binding of an anion to the benzyloxy-functionalized guanidinium moiety can induce a conformational change or an alteration in the electronic environment of the signaling unit. This, in turn, can lead to a detectable change in the spectroscopic properties of the molecule, such as a shift in absorption or emission wavelength, or a change in fluorescence intensity. The benzyloxy group can play a direct role in this process by influencing the spatial arrangement of the receptor and the signaling unit, thereby enhancing the sensitivity and selectivity of the sensor.

Exploratory Applications in Functional Materials Research

The unique interactive properties of the guanidinium moiety, modified by the benzyloxy group, are being explored for the creation of novel functional materials with tailored properties.

Design of Molecular Glues and Adhesion Modulators

The concept of "molecular glues" involves small molecules that can induce or stabilize interactions between biomolecules or synthetic components. nih.govresearchgate.netmedchemexpress.com The guanidinium group, with its ability to form multiple non-covalent interactions, is a key player in this field. While specific research on Guanidine, (benzyloxy)- as a molecular glue is nascent, the foundational principles are applicable.

The benzyloxy group can contribute to the adhesive properties by:

Directing Interactions: The steric bulk and electronic nature of the benzyloxy group can direct the orientation of the guanidinium group, promoting specific interactions with target surfaces.

Modulating Adhesion Strength: The electronic influence of the benzyloxy group can fine-tune the strength of the guanidinium-mediated interactions, allowing for the modulation of adhesion.

These properties are being investigated for applications ranging from modulating cell adhesion to the development of new adhesive materials.

Development of New Polymeric Systems

The incorporation of guanidinium moieties into polymer backbones or as pendant groups can impart unique functionalities to the resulting materials. nih.govacs.orgrsc.org Guanidine-functionalized polymers have shown promise in a variety of applications, including as antimicrobial agents and in gene delivery. acs.orgnih.gov

The synthesis of polymers containing Guanidine, (benzyloxy)- can be achieved through the polymerization of a monomer bearing the benzyloxyguanidine functionality or by the post-polymerization modification of a reactive polymer. rsc.orgwwu.edu The benzyloxy group can influence the properties of the resulting polymer by:

Altering Solubility and Processing: The hydrophobic nature of the benzyl group can affect the solubility of the polymer in different solvents, influencing its processability.

Modifying Inter-chain Interactions: The presence of the bulky benzyloxy groups can impact how the polymer chains pack and interact with each other, affecting the material's mechanical and thermal properties.

Research in this area is focused on creating polymers with precisely controlled architectures and functionalities for advanced material applications.

Early-Stage Medicinal Chemistry Research and Compound Design (non-clinical)

The guanidine functional group is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active natural products and synthetic compounds. nih.govscienceopen.com The benzyloxy modification adds another layer of chemical diversity for scaffold exploration.

Scaffold Exploration for Lead Identification

In the early stages of drug discovery, the exploration of different chemical scaffolds is crucial for identifying lead compounds with desired biological activities. sygnaturediscovery.combiobide.comdanaher.comaragen.com The Guanidine, (benzyloxy)- scaffold has been investigated for its potential in developing new therapeutic agents.

A study on the synthesis and in vitro antimicrobial activity of a series of benzyl guanidine derivatives demonstrated the potential of this scaffold. nih.gov Specifically, a 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative showed potent inhibitory activity against both Staphylococcus aureus and Escherichia coli. nih.gov This highlights how modifications to the benzyloxy ring can significantly impact biological activity.

The general approach involves synthesizing a library of compounds based on the Guanidine, (benzyloxy)- core and screening them for activity against a specific biological target. The data from these screenings can then be used to establish structure-activity relationships (SAR), guiding the design of more potent and selective compounds.

Table 1: Summary of Research Findings for Benzyloxy Guanidine Derivatives

Compound Derivative Target Organism/System Key Finding Reference
3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine S. aureus and E. coli Potent antimicrobial activity with MIC values of 0.5 µg/mL and 1 µg/mL, respectively. nih.gov

This table is interactive and can be sorted by clicking on the column headers.

Structure-Based Design Principles for Targeted Interactions

The rational design of bioactive molecules hinges on understanding the relationship between a compound's three-dimensional structure and its interaction with a biological target. In the context of Guanidine, (benzyloxy)- and its derivatives, structure-based design principles are primarily guided by extensive structure-activity relationship (SAR) studies. These studies systematically modify the molecular scaffold and assess the resulting impact on biological activity, providing insights into the key structural features that govern target binding and efficacy.

A significant area of research for (benzyloxy)guanidine derivatives has been in the development of novel antimicrobial agents. Through systematic chemical modifications, researchers have been able to elucidate the structural requirements for potent antibacterial activity. For instance, a series of benzyl guanidine derivatives were synthesized and evaluated for their in vitro activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. nih.govmdpi.comnih.gov

The core principle in the design of these derivatives involves the strategic placement of various substituents on the benzyloxy moiety to enhance interactions with the bacterial target. Key findings from these studies indicate that the nature and position of substituents on the benzyl ring play a critical role in determining the antimicrobial potency.

For example, the introduction of halogen and trifluoromethyl groups at specific positions on the phenyl ring of the benzyloxy group has been shown to significantly influence the minimum inhibitory concentration (MIC) values. This suggests that these modifications can enhance the binding affinity of the compound to its target site, which may be a specific enzyme or cellular component within the bacteria.

The following table summarizes the in vitro antimicrobial activity of selected 3-benzyloxy guanidine derivatives, illustrating the impact of different substitution patterns on their efficacy against S. aureus and E. coli.

CompoundMIC (μg/mL) vs. S. aureusMIC (μg/mL) vs. E. coli
9aHHH3264
9dHH4-CF₃>2568
9hHH3-CF₃164
9kHH2-Cl168
9mH2-Cl3-CF₃0.51

The data clearly demonstrates that specific substitution patterns lead to enhanced antimicrobial activity. For instance, the unsubstituted derivative 9a shows moderate activity. However, the introduction of a trifluoromethyl group at the 3-position (9h ) improves activity against E. coli. nih.gov The most potent compound in this series, 9m , features a combination of a chloro group at the 2-position and a trifluoromethyl group at the 3-position of the benzyl ring. nih.govmdpi.comnih.gov This derivative exhibited a remarkable increase in potency, with MIC values of 0.5 µg/mL against S. aureus and 1 µg/mL against E. coli. nih.govmdpi.comnih.gov

These findings underscore the importance of electronic and steric effects in the design of targeted (benzyloxy)guanidine derivatives. The electron-withdrawing nature of the chloro and trifluoromethyl substituents, as well as their specific placement, likely optimizes the molecule's interaction with its biological target, leading to enhanced inhibitory activity. Such SAR data is crucial for the further development and optimization of this class of compounds as potential therapeutic agents.

Future Research Directions and Unexplored Avenues for Guanidine, Benzyloxy

Integration with Artificial Intelligence and Machine Learning in Chemical Research

The application of artificial intelligence (AI) and machine learning (ML) has begun to revolutionize pharmaceutical and chemical research, shifting the paradigm from serendipitous discovery to targeted design. researchgate.netrsc.org For benzyloxyguanidine, these computational tools offer a pathway to rapidly explore its chemical space, predict its properties, and streamline its synthesis.

Predicting the chemical reactivity of a molecule is a cornerstone of drug discovery and materials science. digitellinc.com Machine learning models, trained on vast datasets of chemical reactions, can predict the outcomes of reactions with remarkable accuracy. nih.gov For benzyloxyguanidine, predictive modeling can be instrumental in several areas:

Reaction Outcome Prediction: AI models can be developed to forecast the products, yields, and stereoselectivities of reactions involving benzyloxyguanidine. This is particularly valuable for designing derivatives, where the guanidinium (B1211019) core or the benzyl (B1604629) group is modified. By inputting potential reactants and conditions, researchers can screen numerous synthetic pathways in silico before committing to resource-intensive laboratory experiments.

QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models can be built to correlate the structural features of benzyloxyguanidine derivatives with their biological activity or material properties. For instance, ML algorithms could predict the antimicrobial potency or polymer-binding affinity of novel benzyloxyguanidine analogs.

Metabolic Prediction: In a biological context, AI can help predict the metabolic fate of benzyloxyguanidine, identifying potential reactive metabolites and guiding the design of more stable and safer compounds. digitellinc.com

A summary of potential AI/ML model applications is presented in the table below.

Table 1: Potential AI/ML Predictive Models for Benzyloxyguanidine Research
Model Type Application Area Predicted Outcome Potential Impact
Reaction Informatics Synthetic Chemistry Reaction yields, product selectivity, optimal conditions Accelerated synthesis of derivatives
QSAR/QSPR Medicinal Chemistry, Materials Science Biological activity (e.g., IC50), physical properties (e.g., solubility) Efficient screening of virtual libraries
Deep Learning (ANN) Drug Discovery Drug-target interactions, potential side-effects Identification of novel therapeutic targets
Quantum Mechanics/ML Mechanistic Chemistry Transition state energies, reaction pathways Deeper understanding of reactivity

Beyond prediction, AI is increasingly used for de novo design and synthesis planning. wikipedia.org Automated synthesis platforms can devise novel, efficient, and robust synthetic routes to target molecules.

For benzyloxyguanidine and its derivatives, this technology could:

Optimize Existing Routes: AI algorithms can analyze current synthesis methods and propose modifications to improve yield, reduce step count, or utilize greener reagents.

Discover Novel Pathways: By navigating the complex network of known chemical reactions, automated systems can uncover entirely new and non-intuitive synthetic routes that a human chemist might overlook.

Enable On-Demand Synthesis: Integration with robotic synthesis platforms could allow for the automated, on-demand production of benzyloxyguanidine derivatives for high-throughput screening, accelerating the design-make-test-analyze cycle. mdpi.com

Multidisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The guanidinium group is a privileged scaffold in chemistry and biology, renowned for its strong basicity and ability to form multiple hydrogen bonds. sci-hub.se This functionality is central to the biological activity of the amino acid arginine and numerous pharmaceuticals. nih.gov The introduction of a benzyloxy group provides a lipophilic and synthetically versatile handle, opening up avenues for multidisciplinary research.

Chemistry-Biology Interface: Guanidine (B92328) derivatives are known to interact with biological macromolecules like DNA and RNA and exhibit a wide range of therapeutic activities, including antitumor and antimicrobial effects. nih.govmdpi.com Future research could explore benzyloxyguanidine as a building block for:

Novel Antimicrobials: The guanidinium head could disrupt bacterial cell membranes, while the benzyloxy tail could be modified to tune lipophilicity and target specificity.

Enzyme Inhibitors: Many enzymes recognize the guanidinium group of arginine. Benzyloxyguanidine could serve as a scaffold for designing inhibitors targeting proteases, kinases, or nitric oxide synthase. nih.gov

Molecular Transporters: The cationic guanidinium group is a key component of cell-penetrating peptides. nih.gov Benzyloxyguanidine-based structures could be investigated for their ability to transport drugs or genetic material across cell membranes.

Chemistry-Materials Science Interface: The guanidinium group has found extensive use in supramolecular and polymer chemistry. researchgate.net Its strong electrostatic and hydrogen-bonding interactions are valuable for creating structured materials. digitellinc.com Benzyloxyguanidine could be explored as:

A Monomer for Functional Polymers: Polymerization involving the benzyl or guanidinyl group could lead to new materials. Guanidinium-containing polymers have applications as antimicrobial surfaces, gene delivery vectors, and anion-exchange membranes. researchgate.netmagtech.com.cnacs.org

A Component of Porous Materials: Guanidinium-based porous organic polymers have shown exceptional ability to capture anionic pollutants from water, suggesting a role for benzyloxyguanidine-derived materials in environmental remediation. rsc.org

Development of Novel Spectroscopic and Imaging Techniques for Real-time Monitoring

Understanding the dynamics of chemical reactions and biological interactions requires advanced analytical tools. The development and application of novel spectroscopic and imaging techniques could provide unprecedented insights into the behavior of benzyloxyguanidine.

Advanced Spectroscopy: Techniques like Raman spectroscopy are powerful for analyzing chemical structures. sci-hub.se Recent breakthroughs, such as thermostable-Raman-interaction-profiling (TRIP), allow for the real-time analysis of molecule-protein interactions without causing thermal damage to the sample. jocpr.com Applying such methods could enable researchers to directly observe the binding of benzyloxyguanidine to a biological target in real-time.

Non-invasive Imaging: Techniques like reflectance confocal microscopy (RCM) and multiphoton microscopy (MPM) allow for cellular-level imaging in vivo without the need for labels. nih.gov These could be used to monitor the cellular uptake and subcellular localization of fluorescently-tagged benzyloxyguanidine derivatives, providing crucial information for drug delivery and mechanistic studies. Nuclear imaging techniques could also be adapted to visualize the biodistribution of radiolabeled benzyloxyguanidine in whole organisms. nih.gov

Table 2: Advanced Analytical Techniques for Benzyloxyguanidine Research

Technique Application Information Gained
Thermostable-Raman-Interaction-Profiling (TRIP) Target Engagement Studies Real-time binding kinetics, conformational changes upon binding
Multiphoton Microscopy (MPM) Cellular Biology Subcellular localization, monitoring of metabolic changes induced by the compound
Gamma Scintigraphy Pharmacokinetics In vivo biodistribution, transit time, site of accumulation
High-Resolution Mass Spectrometry Synthesis & Metabolomics Reaction monitoring, identification of intermediates and metabolites

Challenges and Opportunities in Benzyloxyguanidine Research

The path forward for benzyloxyguanidine research is paved with both challenges and significant opportunities.

Challenges:

Data Scarcity: The primary challenge is the limited amount of existing research and data specifically on benzyloxyguanidine, which is a hurdle for training accurate AI/ML models.

Synthetic Complexity: While conceptually simple, the synthesis of substituted benzyloxyguanidine derivatives with high purity and stereoselectivity can be challenging.

Biological Complexity: Predicting the biological effects of any new chemical entity is inherently difficult due to the complexity of living systems.

Opportunities:

Chemical Versatility: The compound's structure allows for facile modification at both the guanidinium and benzyloxy groups, creating a vast chemical space to explore for diverse applications.

Leveraging Existing Knowledge: Extensive research on other guanidine-containing compounds provides a solid foundation and rationale for exploring benzyloxyguanidine in therapeutic and materials science contexts. researchgate.net

Technological Advancement: The convergence of AI, automated synthesis, and advanced analytical techniques provides a powerful toolkit to overcome the existing challenges and accelerate the pace of discovery.

Identifying Knowledge Gaps and Prioritizing Future Academic Inquiries

To effectively advance the study of benzyloxyguanidine, a strategic approach to addressing current knowledge gaps is essential.

Identified Knowledge Gaps:

A lack of fundamental physicochemical data for benzyloxyguanidine.

No dedicated computational models to predict its reactivity or biological activity.

Limited exploration of its potential as a monomer in polymer chemistry or as a scaffold in medicinal chemistry.

An absence of studies on its interactions with biological systems at a molecular or cellular level.

Prioritized Future Inquiries:

Computational Foundation: Develop initial AI/ML models based on data from analogous guanidine compounds to guide the first phase of experimental work.

Synthetic Exploration: Systematically synthesize a focused library of benzyloxyguanidine derivatives to probe structure-activity relationships.

Multidisciplinary Screening: Screen these derivatives in a diverse range of biological assays (e.g., antimicrobial, anticancer) and for materials science applications (e.g., polymer formation, anion binding).

Mechanistic Studies: For promising "hit" compounds, employ advanced spectroscopic and imaging techniques to elucidate their mechanism of action, whether it be binding to a specific biological target or self-assembling into a functional material.

By systematically addressing these areas, the scientific community can unlock the full potential of Guanidine, (benzyloxy)- and pave the way for its application in diverse scientific fields.

Conclusion

Synthesis of Key Research Findings on Guanidine (B92328), (benzyloxy)-

The research on Guanidine, (benzyloxy)- and its derivatives has highlighted its potential as a versatile chemical scaffold. Key findings indicate that the introduction of the benzyloxy group to the guanidine core allows for a wide range of chemical modifications, leading to compounds with significant biological activities. Notably, derivatives of (benzyloxy)guanidine have demonstrated promising in vitro antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. nih.gov Furthermore, the parent compound has been shown to modulate metabolic processes, specifically by influencing blood glucose levels, suggesting a complex pharmacological profile that may involve interactions with adrenergic and insulin (B600854) signaling pathways.

Broader Implications for Advanced Chemical Science and Related Fields

The study of Guanidine, (benzyloxy)- contributes to the broader field of medicinal chemistry by providing a template for the design of novel therapeutic agents. The structure-activity relationship studies of its derivatives offer valuable insights into the chemical features required for potent and selective biological activity. This knowledge can be applied to the development of new antibiotics to combat antimicrobial resistance, a pressing global health challenge. Moreover, its unique pharmacological effects open avenues for research in metabolic disorders and the intricate signaling pathways that govern them.

Outlook on the Enduring Academic Relevance of Guanidine, (benzyloxy)- Research

The academic relevance of research into Guanidine, (benzyloxy)- is poised to endure. Future investigations will likely focus on elucidating the precise molecular mechanisms underlying its antimicrobial and metabolic effects. Advanced analytical and computational techniques will be instrumental in identifying its specific cellular targets and in predicting the properties of new, more potent derivatives. The continued exploration of this compound and its analogues holds the promise of uncovering new scientific knowledge and contributing to the development of novel chemical entities with significant therapeutic potential.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Guanidine, (benzyloxy)-, and how can purity be validated?

  • Methodological Answer : Guanidine, (benzyloxy)- is typically synthesized via nucleophilic substitution or condensation reactions. For example, alkylation of NH groups in precursor compounds (e.g., 8-(benzyloxy)-3,4-dihydropyrimidoquinazolin-6-ones) with benzyl bromide in THF using NaH as a base yields substituted derivatives . Purity validation requires HPLC (>95% purity), NMR (e.g., <sup>1</sup>H/<sup>13</sup>C NMR for functional group analysis), and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. What spectroscopic techniques are critical for characterizing Guanidine, (benzyloxy)- derivatives?

  • Methodological Answer : Key techniques include:

  • <sup>1</sup>H/<sup>13</sup>C NMR : To confirm benzyloxy substituents and guanidine backbone integrity. For example, benzylic protons appear as a singlet at δ 4.6–5.0 ppm, while aromatic protons show splitting patterns between δ 7.2–7.5 ppm .
  • FT-IR : To detect N-H stretching (3200–3400 cm<sup>-1</sup>) and C=N vibrations (1600–1650 cm<sup>-1</sup>) .
  • X-ray crystallography : For unambiguous structural confirmation, especially in cases of rotameric broadening in NMR spectra .

Q. How can researchers design experiments to assess the antimicrobial activity of Guanidine, (benzyloxy)- derivatives?

  • Methodological Answer : Follow standardized protocols (e.g., CLSI guidelines):

  • Minimum Inhibitory Concentration (MIC) assays : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For example, derivative 36a showed MIC = 8 µg/mL against S. aureus .
  • Time-kill kinetics : Monitor bacterial viability over 24 hours at 2× MIC .
  • Statistical validation : Include triplicate experiments and ANOVA to confirm significance (p < 0.05) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of Guanidine, (benzyloxy)- derivatives?

  • Methodological Answer : Contradictions often arise from reaction conditions or characterization methods. Mitigation strategies include:

  • Standardized reaction parameters : Fix solvent (MeCN vs. THF), temperature (ambient vs. 70°C), and catalyst loading (1–5 mol%) for cross-study comparisons .
  • Advanced kinetic studies : Use stopped-flow NMR or UV-Vis spectroscopy to track intermediate formation rates .
  • Error analysis : Quantify uncertainties from instrumentation (e.g., ±2% for HPLC) and replicate experiments (n ≥ 3) .

Q. What strategies optimize the selectivity of Guanidine, (benzyloxy)- in asymmetric catalysis?

  • Methodological Answer :

  • Chiral auxiliary incorporation : Introduce enantiopure substituents (e.g., tert-butoxycarbonyl groups) to the guanidine backbone to enhance stereocontrol .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve transition-state stabilization in [3+3] cycloadditions .
  • Computational modeling : Use DFT calculations (B3LYP/6-31G*) to predict enantiomeric excess (ee) and guide synthetic modifications .

Q. How can structure-activity relationship (SAR) studies be systematically designed for Guanidine, (benzyloxy)- analogs?

  • Methodological Answer :

  • Scaffold diversification : Synthesize analogs with varying substituents (e.g., electron-withdrawing groups on benzyl rings) and evaluate bioactivity .
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify key binding interactions (e.g., hydrogen bonding with bacterial topoisomerase IV) .
  • Data integration : Compile results into a SAR table (Table 1) to correlate structural features with activity .

Table 1 : Representative SAR of Guanidine, (benzyloxy)- Derivatives

DerivativeSubstituent (R)MIC (S. aureus)Catalytic Yield (%)
36a-NO28 µg/mL47%
36b-OCH316 µg/mL40%
36c-Cl32 µg/mL25%

Methodological Best Practices

  • Reproducibility : Document experimental procedures in SI files, including raw NMR spectra and chromatograms .
  • Ethical data reporting : Disclose negative results (e.g., failed catalytic cycles) to avoid publication bias .
  • Literature rigor : Cite primary sources for synthetic protocols and avoid over-reliance on review articles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.